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  • Product: LASSBio-1366
  • CAS: 1396397-03-7

Core Science & Biosynthesis

Foundational

Discovery, Synthesis, and Pharmacological Profiling of LASSBio-1366: A Novel Adenosine A2A Receptor Agonist

Executive Summary & Core Rationale Pulmonary Arterial Hypertension (PAH) is a severe cardiovascular disorder characterized by progressive pulmonary vascular remodeling, elevated pulmonary vascular resistance, and right v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

Pulmonary Arterial Hypertension (PAH) is a severe cardiovascular disorder characterized by progressive pulmonary vascular remodeling, elevated pulmonary vascular resistance, and right ventricular hypertrophy (RVH)[1]. The discovery of LASSBio-1366 —chemically designated as (E)-N'-(3,4-dimethoxybenzylidene)-3,4-dimethoxy-N-methylbenzohydrazide—represents a targeted, highly optimized approach to mitigating PAH through the adenosinergic system[1].

Developed by the Laboratório de Avaliação e Síntese de Substâncias Bioativas (LASSBio) at the Federal University of Rio de Janeiro, LASSBio-1366 was rationally designed to overcome the limitations of its predecessor, LASSBio-1359[1][2]. While LASSBio-1359 exhibited promising multitarget activity, it lacked balanced potency[2]. By introducing an N-methylation modification on the acylhydrazone scaffold, researchers successfully enforced a synperiplanar conformation. This structural rigidity drastically enhances molecular recognition and binding affinity for the Adenosine A2A receptor (A2AR), establishing LASSBio-1366 as a potent, orally active therapeutic candidate[1][3].

Chemical Synthesis Pathway

The synthesis of LASSBio-1366 relies on a highly efficient, convergent three-step pathway. As a principle of rational drug design, each step is carefully chosen to ensure high stereoselectivity and prevent unwanted side reactions.

  • Esterification (Activation): 3,4-dimethoxybenzoic acid undergoes Fischer esterification with methanol under acidic catalysis (e.g., H₂SO₄) to yield methyl 3,4-dimethoxybenzoate. Causality: This activation step is necessary to make the carbonyl carbon highly susceptible to nucleophilic attack in the subsequent step.

  • Hydrazinolysis (Conformational Locking): The ester is reacted with methylhydrazine. Causality: The deliberate use of methylhydrazine directly installs the N-methyl group on the amide nitrogen, forming 3,4-dimethoxy-N-methylbenzohydrazide[3]. This specific N-methylation prevents unselective alkylation later in the synthesis and acts as the critical structural modification that locks the amide bond in its preferred active conformation[3].

  • Acid-Catalyzed Condensation (Stereoselective Assembly): The N-methylbenzohydrazide is condensed with 3,4-dimethoxybenzaldehyde in ethanol, utilizing a catalytic amount of acid[3]. Causality: The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity. Because the reaction is under thermodynamic control, it exclusively yields the (E)-diastereomer of LASSBio-1366, avoiding the severe steric hindrance that would occur in the (Z)-configuration[1].

Synthesis_Pathway A 3,4-Dimethoxybenzoic Acid B Methyl 3,4-Dimethoxybenzoate A->B Esterification (MeOH, H+) Reflux C 3,4-Dimethoxy-N-methylbenzohydrazide B->C Hydrazinolysis (Methylhydrazine) 0°C to RT D LASSBio-1366 (E)-N'-(3,4-dimethoxybenzylidene)- 3,4-dimethoxy-N-methylbenzohydrazide C->D Condensation (3,4-Dimethoxybenzaldehyde) EtOH, H+ cat.

Figure 1: Chemical synthesis pathway of LASSBio-1366 via N-methylbenzohydrazide intermediate.

Pharmacological Mechanisms & Signaling

LASSBio-1366 exerts its therapeutic effects by acting as a selective agonist for the A2A receptor, a Gs-protein coupled receptor highly expressed in the pulmonary endothelium and vascular smooth muscle cells (VSMCs)[1].

Upon binding, LASSBio-1366 activates adenylyl cyclase (AC), leading to intracellular cAMP accumulation and subsequent Protein Kinase A (PKA) activation[4]. In the endothelium, PKA phosphorylates and upregulates endothelial nitric oxide synthase (eNOS), rescuing it from the pathological downregulation caused by PAH[1]. The resulting Nitric Oxide (NO) diffuses into adjacent VSMCs, activating soluble guanylyl cyclase to produce cGMP, which drives potent vasodilation[1][4]. Concurrently, PKA activation directly inhibits VSMC proliferation, halting the vascular remodeling that drives right ventricular hypertrophy (RVH)[1][4]. Recent crystallographic and in vitro profiling also indicates the N-acylhydrazone scaffold provides secondary inhibitory activity against PDE4 and TNF-α, contributing to a synergistic anti-inflammatory effect[5].

Signaling_Pathway L1366 LASSBio-1366 A2AR Adenosine A2A Receptor (Pulmonary Endothelium) L1366->A2AR Agonist Binding Gs Gs Protein Activation A2AR->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA eNOS eNOS Upregulation PKA->eNOS Phosphorylation NO Nitric Oxide (NO) Release eNOS->NO Vaso Vasodilation & Reduced RVH NO->Vaso cGMP Pathway in SMCs

Figure 2: LASSBio-1366 signaling cascade driving pulmonary vasodilation and RVH attenuation.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate LASSBio-1366, researchers employ a combination of in vivo disease modeling and ex vivo mechanistic validation. These protocols are designed with internal controls to ensure a self-validating data loop.

Protocol 1: In Vivo Monocrotaline (MCT)-Induced PAH Model
  • Induction & Causality: Male Wistar rats receive a single intraperitoneal injection of MCT (60 mg/kg)[1]. MCT is metabolically activated in the liver to MCT pyrrole, which selectively damages the pulmonary endothelium. A mandatory 14-day waiting period is observed before treatment begins. Causality: This waiting period ensures the PAH phenotype (vascular remodeling and elevated pressure) is fully established, rigorously testing the drug's ability to reverse or halt disease progression rather than merely preventing it[1].

  • Treatment Phase: From day 14 to 28, rats are treated daily with LASSBio-1366 (50 mg/kg/day, PO) suspended in a vehicle[1].

  • Validation Metrics: At day 28, Right Ventricular Systolic Pressure (RVSP) is measured via right heart catheterization. The heart is excised, and the Fulton Index (Right Ventricle weight / [Left Ventricle + Septum] weight) is calculated to quantify RVH[1].

Protocol 2: Ex Vivo Vascular Reactivity & Target Confirmation
  • Preparation: Pulmonary artery rings are suspended in an organ bath containing oxygenated Krebs-Henseleit solution.

  • Execution: Rings are pre-contracted with Phenylephrine (PhE, 10⁻⁵ M). Once a stable plateau is reached, LASSBio-1366 is added cumulatively to generate a concentration-response curve[1].

  • Self-Validating Step: To definitively prove that the vasodilation is A2AR-mediated, a parallel set of rings is pre-incubated with ZM 241385 (10⁻⁷ M), a highly selective A2AR antagonist[1]. The significant rightward shift or complete ablation of the LASSBio-1366 relaxation curve in the presence of ZM 241385 confirms specific receptor causality, ruling out off-target vasodilation[1].

Quantitative Data Summary

The efficacy of LASSBio-1366 is demonstrated by its ability to normalize critical hemodynamic and molecular parameters in the MCT model.

ParameterControl GroupMCT-Induced PAH (Vehicle)MCT + LASSBio-1366 (50 mg/kg)
Right Ventricular Systolic Pressure (RVSP) Baseline Normal49.59 ± 5.08 mmHg35.50 ± 1.17 mmHg
Vasodilation IC50 (ex vivo) N/AN/A25.1 ± 12.9 µmol/L
A2AR & eNOS Expression NormalSignificantly DownregulatedRescued to near-normal levels
Endothelial Function (NO availability) IntactSeverely ImpairedRestored

Data synthesized from in vivo and ex vivo evaluations of LASSBio-1366[1].

Conclusion

LASSBio-1366 exemplifies the power of rational drug design. By utilizing N-methylation of an acylhydrazone scaffold to lock the molecule into an optimal binding conformation for the A2A receptor, researchers created a highly targeted therapeutic. By upregulating eNOS, restoring NO availability, directly attenuating pulmonary vascular resistance, and preventing right ventricular hypertrophy, LASSBio-1366 presents a highly validated, multi-faceted candidate for the treatment of Pulmonary Arterial Hypertension.

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Exploratory

The N-Acylhydrazone Scaffold in Modern Drug Discovery: A Technical Guide Focused on the LASSBio Compound Series

Abstract The N-acylhydrazone (NAH) moiety represents a privileged structural motif in medicinal chemistry, prized for its synthetic accessibility and broad spectrum of pharmacological activities.[1] This technical guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The N-acylhydrazone (NAH) moiety represents a privileged structural motif in medicinal chemistry, prized for its synthetic accessibility and broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth analysis of the NAH scaffold, using key compounds from the Laboratório de Avaliação e Síntese de Substâncias Bioativas (LASSBio) as illustrative case studies. We will dissect the chemical architecture, synthesis, and structure-activity relationships (SAR) that underpin the diverse biological effects of this compound class. A particular focus will be placed on LASSBio-1586, a well-characterized NAH derivative, to explore its anti-inflammatory, antinociceptive, and antiproliferative properties, thereby providing a tangible framework for understanding the therapeutic potential of N-acylhydrazones.

The N-Acylhydrazone: A Versatile and Privileged Scaffold

The N-acylhydrazone functional group, characterized by the core pharmacophore –CO–NH–N=CH–, is a cornerstone of modern drug design. Its prevalence stems from several key attributes:

  • Synthetic Tractability: NAHs are typically synthesized via a straightforward and high-yielding condensation reaction between a hydrazide and a suitable aldehyde or ketone. This simplicity allows for the rapid generation of large compound libraries for high-throughput screening and SAR studies.

  • Structural and Electronic Properties: The NAH linker is a flexible and stable bioisostere for the amide bond but with distinct electronic and conformational properties. It possesses both hydrogen bond donor (N-H) and acceptor (C=O, C=N) sites, crucial for molecular recognition at biological targets.

  • Geometric Isomerism: The presence of the imine (C=N) and amide (N-C=O) bonds allows for the existence of E/Z and syn/anti isomers, respectively. The E isomer is generally predominant due to greater thermodynamic stability. This conformational diversity can be exploited to fine-tune binding affinity for specific protein targets.

  • Broad Pharmacological Potential: The NAH scaffold is present in numerous compounds with a vast array of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and cardiovascular effects.[2][3][4]

LASSBio: Pioneering N-Acylhydrazone Chemistry

The Laboratório de Avaliação e Síntese de Substâncias Bioativas (LASSBio) at the Federal University of Rio de Janeiro is a leading research institution that has extensively explored the therapeutic potential of the N-acylhydrazone scaffold.[5][6][7] Their work exemplifies how systematic structural modifications to the NAH core can yield compounds with tailored activities against various diseases, from inflammation to cancer and cardiovascular disorders.

In-Depth Case Study: LASSBio-1586

LASSBio-1586, chemically known as (E)-N'-benzylidene-3,4,5-trimethoxybenzohydrazide, serves as an excellent prototype to understand the multifaceted nature of NAH derivatives.[8]

Chemical Structure and Synthesis

The synthesis of LASSBio-1586 follows the classic N-acylhydrazone formation pathway. It begins with the reaction of methyl 3,4,5-trimethoxybenzoate with hydrazine hydrate to form the key 3,4,5-trimethoxybenzohydrazide intermediate. Subsequent acid-catalyzed condensation with benzaldehyde yields LASSBio-1586.[9]

G cluster_start Starting Materials cluster_reaction Reaction Hydrazide 3,4,5-Trimethoxy- benzohydrazide Conditions Ethanol HCl (catalytic) Hydrazide->Conditions Aldehyde Benzaldehyde Aldehyde->Conditions Product LASSBio-1586 (N-Acylhydrazone) Conditions->Product Condensation

Caption: General synthetic workflow for LASSBio-1586.

Pharmacological Profile

LASSBio-1586 exhibits a compelling multi-target profile, demonstrating significant efficacy in preclinical models of pain, inflammation, and cancer.

  • Anti-inflammatory and Antinociceptive Activity: LASSBio-1586 significantly reduces nociceptive behavior in acetic acid-induced writhing and formalin tests in mice.[4][9] It also shows potent anti-inflammatory effects in various models, including carrageenan- and histamine-induced edema.[4]

  • Antiproliferative Activity: Originally designed as an analogue of the tubulin inhibitor Combretastatin A4 (CA-4), LASSBio-1586 demonstrates potent antiproliferative activity against a range of cancer cell lines.[8] It has a broad in vitro and in vivo profile and shows a better selectivity index than the parent compound CA-4, indicating improved selective cytotoxicity toward cancer cells.[8]

Mechanistic Insights

The diverse pharmacology of LASSBio-1586 is attributed to its ability to modulate multiple biological pathways.

  • COX-2 Inhibition: Molecular docking studies strongly suggest that LASSBio-1586 can effectively bind to and block the cyclooxygenase-2 (COX-2) enzyme.[4][9] This inhibition prevents the metabolism of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[9]

  • Tubulin Polymerization Inhibition: As a CA-4 analogue, LASSBio-1586 binds to the colchicine site on β-tubulin, disrupting microtubule dynamics.[8] This action inhibits the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.

  • Modulation of Other Pathways: Studies also indicate the involvement of nitrergic, serotonergic, and histamine signaling pathways in its overall antinociceptive and anti-inflammatory effects.[4][9]

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation LASSBio1586 LASSBio-1586 LASSBio1586->COX2 Inhibition

Caption: Proposed mechanism of anti-inflammatory action for LASSBio-1586.

The N-Acylhydrazone Core: A Platform for Tunable Pharmacology

The LASSBio portfolio demonstrates how the NAH scaffold is a modular platform. By modifying the substituents on the acyl (A) and imine (B) portions of the molecule, the biological activity can be dramatically altered.

Caption: Structure-Activity Relationship (SAR) logic for the NAH scaffold.

Data Summary: Representative LASSBio N-Acylhydrazone Derivatives

CompoundKey Structural FeaturesPrimary Pharmacological ActivityPotency / EfficacyReference
LASSBio-1586 3,4,5-trimethoxybenzoyl + benzylideneAnti-inflammatory, Antinociceptive, AnticancerReduces nociception; potent vs. cancer cells[4][8]
LASSBio-294 Thiophene-containing NAHVasodilator, CardioinotropicIC50 = 74 µM for vasodilation[10]
LASSBio-785 Analogue of LASSBio-294VasodilatorIC50 = 10.2 µM (7x more potent than LASSBio-294)[10]
LASSBio-2039 Naphthyl-NAH derivativeAnti-inflammatoryMore potent than parent compounds in reducing NO[11]
LASSBio-1386 N-Acylhydrazone derivativeLeishmanicidal (PDE4 inhibitor)Effective against Leishmania amazonensis[1]

Key Experimental Methodologies

General Protocol for the Synthesis of N-Acylhydrazones (LASSBio-1586 Model)

This protocol describes a representative synthesis based on literature procedures.[9]

  • Hydrazide Formation:

    • To a solution of the appropriate methyl ester (e.g., methyl 3,4,5-trimethoxybenzoate, 1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

    • Reflux the mixture for 8-12 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the hydrazide.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • N-Acylhydrazone Condensation:

    • Suspend the synthesized hydrazide (1.0 eq) in ethanol.

    • Add the corresponding aldehyde (e.g., benzaldehyde, 1.1 eq) to the suspension.

    • Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature. The product will typically precipitate from the solution.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

  • Characterization:

    • Confirm the structure and purity of the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[2][3]

Protocol for In Vivo Anti-Inflammatory Assessment (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute inflammation, as employed in the study of LASSBio compounds.[4]

  • Animal Acclimatization: Use male Swiss mice (20-30 g). Acclimatize animals for at least one week with a 12h light/dark cycle and free access to food and water.

  • Grouping and Administration:

    • Divide animals into groups (n=6-8 per group): Vehicle control, Positive control (e.g., Indomethacin), and Test groups (e.g., LASSBio-1586 at various doses).

    • Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the inflammatory stimulus.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

    • Inject 50 µL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

    • The degree of edema is calculated as the difference between the final and initial paw volumes.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

    • Analyze data using appropriate statistical tests (e.g., ANOVA followed by Tukey's test), with p < 0.05 considered significant.

Conclusion and Future Perspectives

The N-acylhydrazone scaffold, as expertly exploited by research groups like LASSBio, remains a highly valuable and versatile platform in the quest for novel therapeutics. The case of LASSBio-1586 highlights the potential for developing multi-target agents that can address complex diseases like cancer and chronic inflammation. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of NAH leads, exploring new chemical space through innovative synthetic methodologies, and leveraging computational tools to design next-generation NAH derivatives with enhanced potency and selectivity for challenging biological targets.

References

  • (Time in Rio de Janeiro, BR) -
  • Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. MDPI. - [Link]

  • Design, Synthesis, and Biological Evaluation of N-Acylhydrazones and Their Activity Against Leishmania amazonensis Promastigotes. MDPI. - [Link]

  • Synthesis and biological assessment of novel acylhydrazone derivatives of 2-methyl-1,4-naphthoquinone. ACG Publications. - [Link]

  • Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors. PubMed. - [Link]

  • Acylhydrazones and Their Biological Activity: A Review. PMC. - [Link]

  • Synthesis and vasodilatory activity of new N-acylhydrazone derivatives, designed as LASSBio-294 analogues. PubMed. - [Link]

  • Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects. Semantic Scholar. - [Link]

  • LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice. PubMed. - [Link]

  • LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice. PLOS One. - [Link]

  • Chemical structure of LASSBio-1386. ResearchGate. - [Link]

  • Design and Synthesis In Silico Drug-like Prediction and Pharmacological Evaluation of Cyclopolymethylenic Homologous of LASSBio-1514. PMC. - [Link]

  • Structure of the 15 compounds selected from the LASSBio Chemical... ResearchGate. - [Link]

  • Docking, Synthesis and Antiproliferative Activity of N-Acylhydrazone Derivatives Designed as Combretastatin A4 Analogues. PMC. - [Link]

  • The discovery of a new uncompetitive inhibitor of nucleoside hydrolase from Leishmania donovani. PubMed. - [Link]

  • Design, Synthesis, Experimental and Theoretical Characterization of a New Multitarget 2-Thienyl- N-Acylhydrazone Derivative. PubMed. - [Link]

Sources

Foundational

A Technical Guide to the Preliminary Cytotoxicity Assessment of LASSBio-1366

Introduction: Situating LASSBio-1366 in the Drug Discovery Landscape The LASSBio program at the Federal University of Rio de Janeiro has been a source of novel bioactive compounds with therapeutic potential across a rang...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Situating LASSBio-1366 in the Drug Discovery Landscape

The LASSBio program at the Federal University of Rio de Janeiro has been a source of novel bioactive compounds with therapeutic potential across a range of diseases, including cancer, inflammation, and metabolic disorders.[1][2][3][4][5] Compounds such as LASSBio-1971 and LASSBio-1974 have been investigated as EGFR inhibitors for non-small cell lung cancer, demonstrating cytotoxic effects and induction of apoptosis.[1][6] Similarly, other compounds from this research group have shown promise in various therapeutic areas, often with multi-target mechanisms of action.[2][3][4]

LASSBio-1366 emerges from this legacy as a novel chemical entity. Before its therapeutic potential can be explored, a foundational understanding of its interaction with living cells is paramount. This technical guide provides a comprehensive framework for conducting preliminary cytotoxicity studies on LASSBio-1366. Our objective is to not only determine if the compound is cytotoxic but also to begin to elucidate the primary mechanism of cell death—a critical step in early-stage drug development. This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design.

Underlying Scientific Principles: A Triad of Cellular Fates

When a cell is exposed to a xenobiotic compound like LASSBio-1366, it can lead to a reduction in cell viability through several mechanisms. The two primary modes of cell death are apoptosis and necrosis.

  • Apoptosis: This is a form of programmed cell death that is essential for normal tissue homeostasis.[7] It is an active, energy-dependent process characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[8][9] A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10][11][12]

  • Necrosis: In contrast, necrosis is a passive, unregulated form of cell death that is typically triggered by acute cellular injury.[13][14] It is characterized by cell swelling, loss of plasma membrane integrity, and the release of intracellular contents into the surrounding environment, which can provoke an inflammatory response.[13][15]

  • Cytotoxicity: This is a broader term that refers to the quality of being toxic to cells. It can be mediated by either apoptosis or necrosis, or a combination of both. Understanding the predominant mechanism of cytotoxicity is crucial for predicting the potential therapeutic window and side-effect profile of a drug candidate.

Experimental Design & Rationale: A Multi-faceted Approach

To obtain a comprehensive preliminary cytotoxicity profile of LASSBio-1366, we will employ a panel of assays that interrogate different aspects of cell health and death.

Cell Line Selection

The choice of cell lines is critical and should be guided by the putative therapeutic target of LASSBio-1366. For a broad initial screening, a panel of cancer cell lines from different tissues is recommended. For instance, based on studies of other LASSBio compounds, a panel could include:[6][16]

  • HCT-116: A human colon cancer cell line.[17]

  • SF-295: A human glioblastoma cell line.[16]

  • NCI-H1975: A human non-small cell lung cancer cell line with EGFR mutations.[6]

  • HL-60: A human leukemia cell line.[16]

A non-cancerous cell line, such as human dermal fibroblasts (HDF), should be included as a control to assess for general cytotoxicity and to determine a preliminary therapeutic index.

Assay Selection Rationale

No single assay can provide a complete picture of cytotoxicity. Therefore, a multi-parametric approach is essential. We will utilize a primary screening assay to determine the dose-response relationship and then employ secondary assays to elucidate the mechanism of cell death.

  • Primary Assay (Metabolic Viability): The MTT assay will be used to assess the metabolic activity of the cells, which is an indicator of cell viability.[18][19]

  • Secondary Assays (Cell Death Mechanism):

    • Lactate Dehydrogenase (LDH) Assay: To quantify necrosis by measuring the release of LDH from cells with compromised membrane integrity.[13][15][20]

    • Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10][11][21]

    • Caspase-3/7 Activity Assay: To specifically measure the activity of key executioner caspases involved in the apoptotic cascade.[22][23][24]

Detailed Experimental Protocols

Cell Culture and Treatment
  • Culture the selected cell lines in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 96-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.

  • Prepare a stock solution of LASSBio-1366 in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of LASSBio-1366 in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Treat the cells with a range of LASSBio-1366 concentrations for 24, 48, and 72 hours. Include untreated and vehicle (DMSO) controls.

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[18][19]

  • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[25]

  • Incubate the plate for 2-4 hours at 37°C.[25]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[25][26]

LDH Assay for Necrosis

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon plasma membrane damage, a hallmark of necrosis.[13][15][27]

  • After the treatment period, carefully collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing a tetrazolium salt.[13]

  • Incubate the mixture at room temperature, protected from light.[13]

  • Measure the absorbance at the recommended wavelength (usually 490-520 nm).[13][20]

Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and propidium iodide (PI) to identify cells with compromised membranes (late apoptotic and necrotic cells).[10][12][21]

  • Harvest the cells (including any floating cells) by centrifugation.

  • Wash the cells with cold 1X PBS.[21]

  • Resuspend the cells in 1X Binding Buffer.[21]

  • Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.[14][21]

  • Incubate for 15-20 minutes at room temperature in the dark.[14][21]

  • Analyze the cells by flow cytometry.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[22][23][28]

  • After treatment, lyse the cells according to the assay kit protocol.

  • Add the caspase-3/7 substrate, which contains the DEVD peptide sequence conjugated to a reporter molecule (e.g., a fluorophore or a luminogenic substrate).[23][29]

  • Incubate to allow the caspases to cleave the substrate.

  • Measure the resulting fluorescent or luminescent signal using a plate reader.[24]

Data Analysis and Interpretation

Quantitative Data Summary
Assay Parameter Measured Endpoint Interpretation
MTT Mitochondrial reductase activityIC50 (µM)Concentration of LASSBio-1366 that inhibits cell viability by 50%.
LDH LDH release% CytotoxicityPercentage of cells that have undergone necrosis.
Annexin V/PI Phosphatidylserine externalization and membrane integrity% Apoptotic Cells, % Necrotic CellsDifferentiation and quantification of different cell death modalities.
Caspase-3/7 DEVD-cleaving activityFold-change in activityIndicates activation of the executioner phase of apoptosis.
Interpreting the Results

The collective data from these assays will provide a preliminary understanding of the cytotoxic profile of LASSBio-1366.

  • Scenario 1: Potent Cytotoxicity with Apoptotic Hallmarks

    • Data: Low IC50 from MTT assay, low LDH release, high percentage of Annexin V-positive/PI-negative cells, and a significant increase in caspase-3/7 activity.

    • Interpretation: LASSBio-1366 is a potent cytotoxic agent that primarily induces apoptosis. This is a desirable profile for an anti-cancer drug candidate.[7]

  • Scenario 2: Cytotoxicity with Necrotic Features

    • Data: Low IC50 from MTT assay, high LDH release, and a high percentage of PI-positive cells.

    • Interpretation: LASSBio-1366 induces cell death primarily through necrosis. This may be less desirable due to the potential for inflammation in vivo.[13]

  • Scenario 3: Moderate or No Cytotoxicity

    • Data: High IC50 from MTT assay and minimal changes in the other assays.

    • Interpretation: LASSBio-1366 has low cytotoxic potential in the tested cell lines. Depending on the intended therapeutic application, this could be a favorable outcome (e.g., for non-cytotoxic applications like anti-inflammatory agents).[3]

Advanced Mechanistic Studies: The Next Steps

The preliminary data will guide the next phase of investigation.

  • Cell Cycle Analysis: To determine if LASSBio-1366 induces cell cycle arrest, which is a common mechanism for anti-cancer drugs.[1][6]

  • Mitochondrial Membrane Potential (MMP) Assay: To investigate the involvement of the mitochondrial pathway of apoptosis.[30][31]

  • Western Blot Analysis: To probe for the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, PARP cleavage).

Visualizing the Workflow and Pathways

experimental_workflow cluster_cell_prep Cell Preparation & Treatment cluster_assays Cytotoxicity & Cell Death Assays cluster_analysis Data Analysis & Interpretation cluster_next_steps Advanced Studies cell_culture Cell Line Culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with LASSBio-1366 (Dose-Response & Time-Course) seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Necrosis) treatment->ldh annexin_pi Annexin V/PI Staining (Apoptosis/Necrosis) treatment->annexin_pi caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase ic50 Calculate IC50 mtt->ic50 quantify_death Quantify Apoptosis & Necrosis ldh->quantify_death annexin_pi->quantify_death caspase->quantify_death interpret Interpret Mechanism of Action ic50->interpret quantify_death->interpret cell_cycle Cell Cycle Analysis interpret->cell_cycle mmp Mitochondrial Membrane Potential interpret->mmp western_blot Western Blot interpret->western_blot

Figure 1. A comprehensive workflow for the preliminary cytotoxicity assessment of LASSBio-1366.

apoptosis_vs_necrosis cluster_stimulus Cellular Stimulus cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis Pathway stimulus LASSBio-1366 ps_externalization Phosphatidylserine Externalization (Annexin V) stimulus->ps_externalization Induces membrane_damage Plasma Membrane Damage stimulus->membrane_damage Induces caspase_activation Caspase Activation (Caspase-3/7 Assay) ps_externalization->caspase_activation membrane_blebbing Membrane Blebbing caspase_activation->membrane_blebbing apoptotic_bodies Apoptotic Bodies membrane_blebbing->apoptotic_bodies ldh_release LDH Release (LDH Assay) membrane_damage->ldh_release cell_lysis Cell Lysis & Inflammation ldh_release->cell_lysis

Figure 2. Differentiating the pathways of apoptosis and necrosis and the assays used to measure them.

Troubleshooting and Best Practices

  • Solubility Issues: If LASSBio-1366 precipitates in the culture medium, consider using a co-solvent or preparing a more concentrated stock solution.

  • High Background in Assays: Ensure complete removal of phenol red-containing medium, as it can interfere with colorimetric assays.

  • Inconsistent Results: Maintain consistent cell seeding densities and passage numbers to ensure reproducibility.

  • Edge Effects in 96-well Plates: Avoid using the outer wells of the plate, or fill them with sterile PBS to minimize evaporation.

Conclusion

This technical guide outlines a robust and logical framework for the initial cytotoxic evaluation of LASSBio-1366. By employing a multi-parametric approach, researchers can gain valuable insights into the compound's potency and primary mechanism of cell death. This foundational knowledge is indispensable for making informed decisions about the future development of LASSBio-1366 as a potential therapeutic agent. The subsequent advanced studies will build upon this preliminary data to create a comprehensive pharmacological profile of this novel compound.

References

  • Current time information in Rio de Janeiro, BR. (n.d.). Google.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved March 27, 2024, from [Link]

  • SciSpace. (n.d.). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Retrieved March 27, 2024, from [Link]

  • PubMed. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Retrieved March 27, 2024, from [Link]

  • JoVE. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved March 27, 2024, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved March 27, 2024, from [Link]

  • G-Biosciences. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved March 27, 2024, from [Link]

  • ResearchGate. (2014). Is LDH assay able to evaluate possible mechanism of action related to necrosis? Retrieved March 27, 2024, from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved March 27, 2024, from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved March 27, 2024, from [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Retrieved March 27, 2024, from [Link]

  • G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. Retrieved March 27, 2024, from [Link]

  • MilliporeSigma. (n.d.). CaspaTag Caspase 3,7 In Situ Assay Kit, Fluorescein. Retrieved March 27, 2024, from [Link]

  • Promega. (n.d.). Caspase-Glo® 3/7 Assay System. Retrieved March 27, 2024, from [Link]

  • PMC. (2022). Pre-clinical evaluation of LASSBio-1491: From in vitro pharmacokinetic study to in vivo leishmanicidal activity. Retrieved March 27, 2024, from [Link]

  • PMC. (2025). Investigation on LASSBio‐1971 and LASSBio‐1974 Cellular Cytotoxic Mechanism and Their Comparative DMPK Profile. Retrieved March 27, 2024, from [Link]

  • PubMed. (2025). Investigation on LASSBio-1971 and LASSBio-1974 Cellular Cytotoxic Mechanism and Their Comparative DMPK Profile. Retrieved March 27, 2024, from [Link]

  • ResearchGate. (n.d.). Toxicological in vitro and subchronic evaluation of LASSBio-596. Retrieved March 27, 2024, from [Link]

  • PubMed. (n.d.). Anti-cancer activity of targeted pro-apoptotic peptides. Retrieved March 27, 2024, from [Link]

  • PubMed. (2001). Sensitivity of cancer cell lines to the novel non-toxic type 2 ribosome-inactivating protein nigrin b. Retrieved March 27, 2024, from [Link]

  • ResearchGate. (2017). Cytotoxicity Activity of Semisynthetic Naphthoquinone-1-oximes against Cancer Cell Lines. Retrieved March 27, 2024, from [Link]

  • PLOS One. (2018). LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice. Retrieved March 27, 2024, from [Link]

  • PubMed. (2018). LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice. Retrieved March 27, 2024, from [Link]

  • PubMed. (n.d.). Mode of action of thiolutin, an inhibitor of macromolecular synthesis in Saccharomyces cerevisiae. Retrieved March 27, 2024, from [Link]

  • PMC. (n.d.). LASSBio-1986 as a Multifunctional Antidiabetic Lead: SGLT1/2 Docking, Redox–Inflammatory Modulation and Metabolic Benefits in C57BL/6 Mice. Retrieved March 27, 2024, from [Link]

  • PMC. (2025). Drug-Resistant Cholangiocarcinoma Cell Lines for Therapeutic Evaluation of Novel Drugs. Retrieved March 27, 2024, from [Link]

  • PubMed. (2010). The pharmacological NFkappaB inhibitors BAY117082 and MG132 induce cell arrest and apoptosis in leukemia cells through ROS-mitochondria pathway activation. Retrieved March 27, 2024, from [Link]

  • PubMed. (2010). Oxidative stress induction by (+)-cordiaquinone J triggers both mitochondria-dependent apoptosis and necrosis in leukemia cells. Retrieved March 27, 2024, from [Link]

  • PubMed. (n.d.). Anti-inflammatory effects of LASSBio-998, a new drug candidate designed to be a p38 MAPK inhibitor, in an experimental model of acute lung inflammation. Retrieved March 27, 2024, from [Link]

  • PubMed. (2014). Induction of apoptosis in colon cancer cells treated with isorhamnetin glycosides from Opuntia ficus-indica pads. Retrieved March 27, 2024, from [Link]

  • PubMed. (n.d.). Apoptosis induction with three nucleoside analogs on freshly isolated B-chronic lymphocytic leukemia cells. Retrieved March 27, 2024, from [Link]

  • PubMed. (2007). Synthesis and potent antitumor activity of new arylamino derivatives of nor-beta-lapachone... Retrieved March 27, 2024, from [Link]

  • PMC. (n.d.). Possible applications of salvianolic acid B against different cancers. Retrieved March 27, 2024, from [Link]

  • PubMed. (2022). Apoptotic and antioxidant effects in HCT-116 colorectal carcinoma cells by a spiro-acridine compound, AMTAC-06. Retrieved March 27, 2024, from [Link]

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Protocols & Analytical Methods

Method

Molecular Docking Protocol for LASSBio-1366: A Guided Application for Drug Discovery Researchers

Given the prevalence of the N-acylhydrazone scaffold and its association with anti-inflammatory activity within the LASSBio library, this guide will utilize COX-2 as a plausible and scientifically relevant target for LAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Given the prevalence of the N-acylhydrazone scaffold and its association with anti-inflammatory activity within the LASSBio library, this guide will utilize COX-2 as a plausible and scientifically relevant target for LASSBio-1366.[1][3] This allows for the construction of a detailed and practical molecular docking protocol that is representative of the research conducted on this class of compounds.

Furthermore, as the precise chemical structure of LASSBio-1366 is not publicly disclosed, this protocol will employ a representative N-acylhydrazone structure, hereafter referred to as LASSBio-1366-representative , for demonstration purposes. This representative molecule incorporates the core N-acylhydrazone moiety and other chemical features common to the LASSBio series, providing a robust example for this computational analysis.

Introduction to Molecular Docking with LASSBio-1366-representative and COX-2

Molecular docking is a pivotal computational technique in structure-based drug design, predicting the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor).[5] This in-silico approach is instrumental for virtual screening of compound libraries and for elucidating the molecular interactions that drive biological activity, thereby guiding the optimization of lead compounds.[5]

Cyclooxygenase-2 (COX-2) is a well-established therapeutic target for anti-inflammatory drugs. It is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] Selective inhibition of COX-2 over its isoform, COX-1, is a critical strategy to mitigate the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[5]

This document provides a comprehensive, step-by-step protocol for performing a molecular docking study of LASSBio-1366-representative with human COX-2 using the widely-used software suite, AutoDock Vina.

Overall Workflow of the Molecular Docking Protocol

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (LASSBio-1366-representative) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (Human COX-2, PDB: 5F19) protein_prep->grid_gen config Configuration File Setup grid_gen->config run_vina Execute AutoDock Vina config->run_vina results Analyze Docking Poses & Binding Affinities run_vina->results validation Post-Docking Validation (e.g., Re-docking) results->validation

Caption: Workflow for the molecular docking of LASSBio-1366-representative with COX-2.

Part 1: Ligand Preparation (LASSBio-1366-representative)

The initial step involves the generation and preparation of the ligand structure in a format suitable for docking.

Step-by-Step Methodology:

  • 2D Structure Generation:

    • Draw the 2D chemical structure of LASSBio-1366-representative using a chemical drawing software such as ChemDraw or MarvinSketch. For this protocol, we will use the following representative structure: (E)-N'-(4-methoxybenzylidene)benzohydrazide.

    • Save the structure as a MOL file.

  • 3D Structure Conversion and Energy Minimization:

    • Convert the 2D MOL file into a 3D structure. This can be accomplished using software like Open Babel or the graphical interface of UCSF Chimera.

    • Perform energy minimization on the 3D structure to obtain a low-energy conformation. This is a crucial step to ensure the ligand has realistic bond lengths and angles. Use a force field such as MMFF94.

    • Save the energy-minimized structure in PDB format.

  • Preparation for AutoDock Vina:

    • Use AutoDock Tools (ADT) to prepare the ligand for docking.

    • Load the PDB file of the ligand.

    • ADT will automatically detect the root of the molecule and the rotatable bonds. Ensure these are correctly assigned.

    • Assign Gasteiger partial charges, which are essential for the scoring function in AutoDock Vina.

    • Merge non-polar hydrogens to reduce computational complexity.

    • Save the prepared ligand as a PDBQT file. This format includes information on atom types, charges, and rotatable bonds.

Part 2: Protein Preparation (Human COX-2)

Proper preparation of the receptor is critical for a successful docking simulation. We will use the crystal structure of human COX-2 in complex with a ligand to define the binding site.

Step-by-Step Methodology:

  • Retrieve Protein Structure:

    • Download the crystal structure of human COX-2 from the Protein Data Bank (RCSB PDB). For this protocol, we will use PDB ID: 5F19 , which is the structure of aspirin-acetylated human cyclooxygenase-2 at a resolution of 2.04 Å. This structure provides a well-defined active site.

  • Clean the Protein Structure:

    • Load the PDB file (5F19.pdb) into a molecular visualization tool like UCSF Chimera or PyMOL.

    • Remove all non-essential molecules, including water molecules, co-crystallized ligands (in this case, the acetylated serine and any other small molecules), and any additional protein chains if they are not part of the functional monomer.

  • Prepare the Protein for Docking using AutoDock Tools (ADT):

    • Load the cleaned PDB file into ADT.

    • Add polar hydrogen atoms to the protein structure. This is essential for correctly modeling hydrogen bonds.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein as a PDBQT file.

Part 3: Docking Simulation with AutoDock Vina

This phase involves defining the search space for the docking and running the simulation.

Step-by-Step Methodology:

  • Grid Box Generation:

    • The grid box defines the three-dimensional space where AutoDock Vina will search for possible binding poses of the ligand.

    • Load the prepared protein (PDBQT format) into ADT.

    • The binding site of COX-2 is a long channel. Key residues in the active site that can guide the placement of the grid box include Tyr385, Arg120, and Ser530.

    • Center the grid box on the active site. A good starting point is to center it on the co-crystallized ligand from a similar PDB structure (e.g., celecoxib in PDB ID: 3LN1).

    • Adjust the dimensions of the grid box to encompass the entire active site, providing enough space for the ligand to move and rotate freely. A typical size might be 25 x 25 x 25 Å.

  • Create the Configuration File:

    • AutoDock Vina uses a simple text file for configuration. Create a file named config.txt with the following parameters:

    • Replace the bracketed values with the actual coordinates and dimensions determined in the previous step.

  • Run AutoDock Vina:

    • Open a command-line terminal.

    • Navigate to the directory containing your prepared PDBQT files and the config.txt file.

    • Execute the following command: vina --config config.txt --log docking_log.txt

    • The docking simulation will commence, and the progress will be displayed in the terminal. The results will be saved in docking_results.pdbqt, and a log file with the binding affinities will be created.

Part 4: Results Analysis and Validation

The final phase involves interpreting the docking results and ensuring the reliability of the protocol.

Step-by-Step Methodology:

  • Analyze Binding Affinities:

    • Open the docking_log.txt file. AutoDock Vina will report the binding affinities (in kcal/mol) for the top-ranked poses. A more negative value indicates a stronger predicted binding affinity.

  • Visualize Docking Poses:

    • Load the protein PDBQT file and the docking_results.pdbqt file into a molecular visualization program like PyMOL or UCSF Chimera.

    • Analyze the binding poses of the ligand within the active site of COX-2.

    • Examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the key amino acid residues of the protein.

  • Protocol Validation (Re-docking):

    • A crucial step to validate your docking protocol is to perform a re-docking experiment.

    • For this, you would need a crystal structure of COX-2 with a bound inhibitor (e.g., celecoxib from PDB ID: 3LN1).

    • Extract the co-crystallized ligand and prepare it as described in Part 1.

    • Dock this ligand back into its own receptor using the same protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.

Expected Quantitative Data

A typical molecular docking study with LASSBio-1366-representative and COX-2 would generate the following quantitative data:

ParameterDescriptionExpected Value/Range
Binding Affinity The predicted free energy of binding (in kcal/mol). More negative values indicate stronger binding.-7.0 to -10.0 kcal/mol
RMSD (Re-docking) Root Mean Square Deviation between the top-ranked docked pose and the crystallographic pose of a known inhibitor.< 2.0 Å
Ligand Efficiency (LE) Binding affinity per heavy atom. A measure of the binding efficiency of the ligand.> 0.3
Inhibition Constant (Ki) Predicted inhibition constant, calculated from the binding affinity.Micromolar (µM) to nanomolar (nM) range

Hypothetical Binding Mode of LASSBio-1366-representative in COX-2 Active Site

The following diagram illustrates a plausible binding mode of our representative N-acylhydrazone in the active site of COX-2, highlighting key interactions that are often observed with COX-2 inhibitors.

G cluster_protein COX-2 Active Site cluster_ligand LASSBio-1366-representative Arg120 Arg120 Tyr385 Tyr385 Ser530 Ser530 Val523 Val523 His90 His90 Benzohydrazide Benzohydrazide Moiety Benzohydrazide->Arg120 H-Bond Benzohydrazide->Tyr385 H-Bond Benzohydrazide->Ser530 Potential Interaction Methoxybenzylidene Methoxybenzylidene Moiety Methoxybenzylidene->Val523 Hydrophobic Interaction Methoxybenzylidene->His90 Hydrophobic Interaction

Caption: Hypothetical interactions of LASSBio-1366-representative with key residues in the COX-2 active site.

References

  • LASSBio Chemical Library Diversity and FLT3 New Ligand Identification. (2024). SciELO. [Link]

  • N-Acylhydrazones as Drugs. (2018). PubMed. [Link]

  • Discovery of Novel N-Acylhydrazone Derivatives as Potent Inhibitors of Sirtuin-1. (2024). ACS Publications. [Link]

  • LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice. (2018). PLOS One. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). MDPI. [Link]

  • Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. (2024). MDPI. [Link]

  • LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice. (2018). PubMed. [Link]

  • Crystal structure of rofecoxib bound to human cyclooxygenase-2. (2016). NIH. [Link]

  • 5F19: The Crystal Structure of Aspirin Acetylated Human Cyclooxygenase-2. (2016). RCSB PDB. [Link]

  • 5IKR: The Structure of Mefenamic Acid Bound to Human Cyclooxygenase-2. (2016). RCSB PDB. [Link]

  • 5KIR: The Structure of Vioxx Bound to Human COX-2. (2016). RCSB PDB. [Link]

  • Anticancer agents incorporating the N-acylhydrazone scaffold: Progress from 2017 to present. (2023). PubMed. [Link]

  • 3D Structure of Human COX-2 Represented by Chain A (PDB code: 5IKR, R = 2.34 Å in Complex with Mefenamic Acid). (2018). ResearchGate. [Link]

  • COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. (2025). Bionatura journal. [Link]

  • Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. (2021). Pharmaspire. [Link]

  • Pharmacophore study, molecular docking and molecular dynamic simulation of virgin coconut oil derivatives as anti-inflammatory agent against COX-2. (2022). NIH. [Link]

  • Molecular docking analysis of COX-2 with compounds from Piper longum. (2021). Semantic Scholar. [Link]

  • Molecular docking analysis of COX-2 with compounds from Piper longum. (2021). PMC. [Link]

  • Discovery of Putative Dual Inhibitor of Tubulin and EGFR by Phenotypic Approach on LASSBio-1586 Homologs. (2022). ResearchGate. [Link]

  • Discovery of Putative Dual Inhibitor of Tubulin and EGFR by Phenotypic Approach on LASSBio-1586 Homologs. (2022). PubMed. [Link]

  • Flavonoids as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX): molecular docking and in vitro studies. (2022). BMC Chemistry. [Link]

  • Chemical structure of LASSBio-1386. (2019). ResearchGate. [Link]

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Application

Application Note: Synthesis and Pharmacological Validation of LASSBio-1366

Target Audience: Research Chemists, Pharmacologists, and Drug Development Professionals Compound: LASSBio-1366[(E)-N'-(3,4-dimethoxybenzylidene)-3,4-dimethoxy-N-methylbenzohydrazide] Primary Application: Adenosine A2A Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Pharmacologists, and Drug Development Professionals Compound: LASSBio-1366[(E)-N'-(3,4-dimethoxybenzylidene)-3,4-dimethoxy-N-methylbenzohydrazide] Primary Application: Adenosine A2A Receptor (A2AR) Agonist for Pulmonary Arterial Hypertension (PAH)

Executive Summary & Pharmacological Rationale

Pulmonary Arterial Hypertension (PAH) is a severe cardiopulmonary disorder characterized by progressive vascular remodeling, endothelial dysfunction, and elevated pulmonary vascular resistance. Recent therapeutic strategies have pivoted toward targeting the Adenosine A2A Receptor (A2AR), a Gs-protein coupled receptor highly expressed in the pulmonary endothelium[1].

LASSBio-1366 is a highly selective, orally active N-acylhydrazone derivative designed as an A2AR agonist[2]. Structurally derived as a variant of LASSBio-1359, the strategic N-methylation in LASSBio-1366 restricts the conformational freedom of the hydrazone linker[3]. This conformational locking strongly favors the bioactive (E)-isomer, optimizing spatial geometry for the A2AR binding pocket. Upon activation, the receptor triggers the adenylate cyclase/PKA pathway, upregulating endothelial Nitric Oxide Synthase (eNOS) and restoring normal Nitric Oxide (NO) levels, which effectively attenuates right ventricular hypertrophy and pulmonary vascular remodeling[2].

Mechanism LASSBio LASSBio-1366 A2AR Adenosine A2A Receptor (A2AR) LASSBio->A2AR Agonism Gs Gs Protein A2AR->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA eNOS Endothelial NOS (eNOS) PKA->eNOS NO Nitric Oxide (NO) eNOS->NO Vaso Vasodilation & Remodeling Inhibition NO->Vaso

Figure 1: Pharmacological mechanism of LASSBio-1366 activating A2AR to induce vasodilation.

Synthetic Strategy & Chemical Workflow

The synthesis of LASSBio-1366 utilizes a robust, three-step convergent approach. The core logic relies on generating a highly reactive acyl chloride, coupling it with a substituted hydrazine to form a key intermediate, and finalizing the scaffold via an acid-catalyzed Schiff base condensation.

Synthesis SM1 3,4-Dimethoxybenzoic Acid Step1 Step 1: Chlorination (SOCl2, Reflux) SM1->Step1 Int1 3,4-Dimethoxybenzoyl Chloride Step1->Int1 Step2 Step 2: N-Acylation (DCM, 0°C to RT) Int1->Step2 SM2 Methylhydrazine SM2->Step2 Int2 3,4-Dimethoxy-N-methylbenzohydrazide Step2->Int2 Step3 Step 3: Acid-Catalyzed Condensation (EtOH, HCl, Reflux) Int2->Step3 SM3 3,4-Dimethoxybenzaldehyde SM3->Step3 Product LASSBio-1366 (E)-N'-(3,4-dimethoxybenzylidene)- 3,4-dimethoxy-N-methylbenzohydrazide Step3->Product

Figure 2: Three-step chemical synthesis workflow for LASSBio-1366.

Detailed Experimental Protocols

Note: All procedures must be conducted in a fume hood. Methylhydrazine is highly toxic and flammable; handle with extreme caution using appropriate PPE.

Step 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride

Causality & Logic: Thionyl chloride (SOCl₂) is chosen as the chlorinating agent because its byproducts (SO₂ and HCl) are gaseous. This creates a self-validating system where the cessation of gas evolution visually indicates reaction completion, and purification requires only simple evaporation.

  • In a 100 mL round-bottom flask, suspend 3,4-dimethoxybenzoic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Add thionyl chloride (15.0 mmol) dropwise at room temperature, followed by a catalytic amount of DMF (1-2 drops) to accelerate the formation of the Vilsmeier-Haack active intermediate.

  • Reflux the mixture for 2-3 hours. Monitor the reaction via a bubbler; completion is marked by the halt of gas evolution.

  • Concentrate the mixture under reduced pressure to yield the crude 3,4-dimethoxybenzoyl chloride as a pale yellow oil. Use immediately in Step 2 to prevent hydrolysis.

Step 2: Synthesis of 3,4-Dimethoxy-N-methylbenzohydrazide

Causality & Logic: The reaction is performed at 0 °C to control the violent exotherm of the acylation. An excess of methylhydrazine (or the addition of triethylamine) is strictly required to act as an HCl scavenger, preventing the premature protonation of the nucleophile which would stall the reaction.

  • Dissolve the freshly prepared 3,4-dimethoxybenzoyl chloride in anhydrous DCM (15 mL) and cool to 0 °C in an ice bath.

  • Slowly add a solution of methylhydrazine (25.0 mmol) in DCM (10 mL) dropwise over 30 minutes under vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the intermediate hydrazide.

Step 3: Condensation to yield LASSBio-1366

Causality & Logic: The condensation is driven by acid catalysis (HCl). The acid protonates the carbonyl oxygen of 3,4-dimethoxybenzaldehyde, increasing its electrophilicity for nucleophilic attack by the hydrazide. Ethanol is used as the solvent because the highly conjugated product has lower solubility in cold ethanol than the starting materials, allowing for self-purification via crystallization.

  • In a 50 mL flask, dissolve 3,4-dimethoxy-N-methylbenzohydrazide (5.0 mmol) and 3,4-dimethoxybenzaldehyde (5.2 mmol, slight excess) in absolute ethanol (20 mL).

  • Add 3 drops of concentrated HCl (37%) to catalyze the Schiff base formation.

  • Reflux the mixture for 4-6 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:1).

  • Upon completion, allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath.

  • A dense precipitate will form. Filter the solid under vacuum and wash with cold ethanol to afford pure LASSBio-1366[3].

Analytical Validation & Data Presentation

To ensure the scientific integrity of the synthesized batch prior to biological assays, validate the compound against the following physicochemical parameters. The presence of the (E)-isomer is confirmed by the characteristic singlet of the imine proton (N=CH) in the ¹H NMR spectrum.

ParameterExpected ValueAnalytical Purpose
Yield (Overall) 65 - 75%Process efficiency and scalability validation
Appearance White to off-white powderMacroscopic purity indicator
Melting Point 145 - 148 °CPrimary thermodynamic purity check
ESI-MS[M+H]⁺ m/z 359.16Exact molecular weight confirmation
¹H NMR (N-CH₃) ~ 3.40 ppm (s, 3H)Confirmation of targeted N-methylation
¹H NMR (N=CH) ~ 8.10 ppm (s, 1H)Confirmation of hydrazone formation / (E)-isomer

In Vivo Formulation & Dosing Protocol (MCT-Rat Model)

LASSBio-1366 exhibits low aqueous solubility, a common trait of highly conjugated N-acylhydrazones[2]. For in vivo evaluation in Monocrotaline (MCT)-induced PAH rat models, meticulous formulation is required to ensure bioavailability and reproducible pharmacokinetics.

Formulation & Administration:

  • Vehicle Preparation: Prepare a biocompatible suspension vehicle. While pure DMSO can be used as a primary solvent[2], for oral gavage, it is recommended to dissolve the required dose of LASSBio-1366 first in a minimal volume of pharmaceutical-grade DMSO (max 5% final volume).

  • Suspension: Slowly add the DMSO-compound solution into a 0.5% carboxymethylcellulose (CMC) aqueous solution under continuous vortexing to create a homogenous micro-suspension.

  • Dosing Regimen: Administer via oral gavage at a dose of 50 mg/kg/day [2].

  • Validation Check: In normotensive control rats, LASSBio-1366 should exhibit no significant effect on baseline blood pressure, highlighting its targeted action on dysfunctional pulmonary arterioles without inducing systemic hypotension side effects[2].

References

  • Targeting of the Adenosine Receptors as A Novel Strategy for the Treatment of Arterial Hypertension. IOMC World. 1

  • A Novel Adenosine A2a Receptor Agonist Attenuates the Progression of Monocrotaline-induced Pulmonary Hypertension in Rats. Hilaris Publisher. 2

  • Chemical structure of (E)-N'-(3,4-dimethoxybenzylidene)-3,4dimethoxy-N-methylbenzohydrazide (LASSBio-1366). ResearchGate. 3

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting LASSBio-1366 insolubility in aqueous solutions

Overcoming Aqueous Insolubility in Pharmacological Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate hydrophobic N-acylhyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Aqueous Insolubility in Pharmacological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate hydrophobic N-acylhydrazone derivatives. LASSBio-1366—a potent Adenosine A2a Receptor (A2aR) agonist designed to attenuate Monocrotaline (MCT)-induced Pulmonary Arterial Hypertension (PAH)—is notoriously difficult to keep in aqueous solution. This guide synthesizes mechanistic chemistry with field-validated protocols to ensure your experimental data remains robust and artifact-free.

The Chemistry of the Problem: Causality of Insolubility

LASSBio-1366, chemically known as (E)-N'-(3,4-dimethoxybenzylidene)-3,4-dimethoxy-N-methylbenzohydrazide, features a highly planar N-acylhydrazone core flanked by dimethoxybenzylidene moieties.

  • The Causality: This specific molecular geometry promotes intense intermolecular hydrogen bonding and π-π stacking. The resulting high crystal lattice energy means that the thermodynamic barrier to break these bonds in a polar solvent (like water or PBS) is exceptionally high.

  • The Result: When researchers transition the compound from an organic stock directly into aqueous media, the molecules rapidly self-associate, forming micro-crystals or colloidal aggregates. This "solvent shift" precipitation drastically reduces the bioavailable concentration, leading to false-negative pharmacological readouts and artifactual cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: Why does LASSBio-1366 precipitate immediately when I dilute my DMSO stock into PBS or cell culture media? A1: The rapid shift in solvent polarity forces the hydrophobic core out of solution. To prevent this,1 [1]. For aqueous assays, the final DMSO concentration must be strictly optimized, and the dilution must be performed rapidly into pre-warmed buffer under high shear (vortexing) to prevent localized nucleation.

Q2: How can I formulate LASSBio-1366 for oral administration in rodent models without causing gastrointestinal precipitation? A2: For in vivo efficacy studies, administering a purely aqueous suspension leads to erratic absorption. We recommend complexing the compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the N-acylhydrazone core, shielding it from the aqueous environment while remaining highly water-soluble.

Q3: What is the maximum allowable DMSO concentration for in vitro A2aR activation assays? A3: When evaluating vasodilation in pulmonary artery rings, the final DMSO concentration should not exceed 0.1% (v/v). Higher concentrations can induce solvent-mediated vasorelaxation, confounding the A2aR-specific response.

Quantitative Data & Pharmacological Parameters

Understanding the solubility limits and expected efficacy is critical for validating your assay window.

Table 1: LASSBio-1366 Solubility Profile

Solvent SystemSolubility StatusRecommended Application
100% Water / PBS Insoluble (Precipitates)Not recommended
100% Anhydrous DMSO Highly Soluble (>50 mM)Primary Stock Solution
DMSO / PBS (≤0.1% DMSO) Soluble (Metastable)In vitro cell culture / Organ bath
20% (w/v) HP-β-CD in Saline Soluble (Complexed)In vivo oral/IV administration

Table 2: Pharmacological Efficacy of LASSBio-1366 in PAH Models 1

ParameterVehicle (MCT-Treated)LASSBio-1366 Treated (50 mg/kg)
Right Ventricular Systolic Pressure (RVSP) 54.17 ± 2.21 mmHg35.50 ± 1.18 mmHg
Right Ventricle / Body Weight Ratio (RV/BW) 1.49 ± 0.150.98 ± 0.04
IC50 (PhE-induced contraction) 21.9 ± 2.0 µmol/L10.2 ± 1.7 µmol/L
Self-Validating Experimental Protocols

Protocol 1: Preparation of Stable LASSBio-1366 Stock Solutions for In Vitro Assays

  • Step 1: Weighing and Solvation. Weigh the LASSBio-1366 powder and dissolve it in 100% anhydrous DMSO to yield a 10 mM to 50 mM stock. Causality: Using strictly anhydrous DMSO prevents premature, water-induced nucleation at the microscopic level.

  • Step 2: Sonication. Place the sealed vial in a sonication water bath at 37°C for 5 minutes.

    • Self-Validation Checkpoint: Hold the vial against a light source. The solution must be completely transparent. If any opalescence or cloudiness persists, the compound has not fully dissolved; continue sonication.

  • Step 3: Aliquoting. Store the stock at -20°C in single-use aliquots. Causality: Repeated freeze-thaw cycles alter the local concentration of the solvent, forcing the compound to crash out of solution.

  • Step 4: Aqueous Dilution. When ready for the assay, dilute the DMSO stock directly into the pre-warmed (37°C) assay buffer at a minimum 1:1000 ratio while vortexing vigorously.

    • Self-Validation Checkpoint: Measure the final solution using Dynamic Light Scattering (DLS) or inspect it under a phase-contrast microscope at 40x magnification. The absence of colloidal particles or needle-like crystals confirms successful metastable solvation.

Protocol 2: HP-β-CD Complexation for In Vivo Dosing

  • Step 1: Excipient Preparation. Prepare a 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solution in sterile 0.9% saline.

  • Step 2: Pre-solvation. Dissolve LASSBio-1366 in a minimal volume of DMSO (representing no more than 2-5% of the final intended dosing volume).

  • Step 3: Dropwise Addition. Under continuous magnetic stirring (800 rpm) at room temperature, add the LASSBio-1366 DMSO stock dropwise into the HP-β-CD solution. Causality: Slow addition allows the cyclodextrin cavities to encapsulate the drug molecules before they can self-associate and precipitate.

    • Self-Validation Checkpoint: The resulting mixture should remain a clear to slightly hazy colloidal dispersion without visible particulate settling after 1 hour of resting.

  • Step 4: Administration. Use the formulation for oral gavage within 4 hours of preparation to ensure maximum bioavailability.

Visualizations

Workflow A LASSBio-1366 Powder (Highly Crystalline) B 100% DMSO Stock (Complete Solvation) A->B Dissolve C Direct Aqueous Dilution (Precipitation Risk) B->C Buffer D HP-β-CD Complexation (Aqueous Shielding) B->D Co-solvent/CD E In Vitro Assays (Max 0.1% DMSO) C->E Dilute >1:1000 F In Vivo Dosing (Stable Solution) D->F Administer

Caption: Workflow for mitigating LASSBio-1366 precipitation during in vitro and in vivo applications.

Pathway L LASSBio-1366 (Agonist) R Adenosine A2aR (GPCR) L->R G Gs Protein R->G AC Adenylate Cyclase G->AC C cAMP Elevation AC->C P Protein Kinase A (PKA) C->P V Vasodilation (PAH Attenuation) P->V

Caption: LASSBio-1366 activates the A2aR-Gs-cAMP-PKA signaling pathway to induce vasodilation.

References
  • Alencar, A. K. N., et al. (2013). "A Novel Adenosine A2a Receptor Agonist Attenuates the Progression of Monocrotaline-induced Pulmonary Hypertension in Rats." Journal of Pulmonary & Respiratory Medicine. Available at:1

Sources

Optimization

Technical Support Center: Optimizing LASSBio-1366 Concentration for Efficacy

Welcome to the Technical Support Center for LASSBio-1366 , a novel N-acylhydrazone derivative and highly selective Adenosine A2A Receptor (A2AR) agonist. This resource is designed for researchers and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LASSBio-1366 , a novel N-acylhydrazone derivative and highly selective Adenosine A2A Receptor (A2AR) agonist. This resource is designed for researchers and drug development professionals to troubleshoot experimental variability, optimize dosing concentrations, and validate mechanistic pathways in both in vitro vascular reactivity assays and in vivo models of Pulmonary Arterial Hypertension (PAH)[1][2].

Part 1: Frequently Asked Questions (FAQs) – Mechanism & Baseline Parameters

Q: How does LASSBio-1366 exert its vasodilatory effect, and how does this dictate my starting concentrations? A: LASSBio-1366 activates the A2A receptor (A2AR) located on the vascular endothelium and smooth muscle cells. This activation couples to a Gs stimulatory protein, upregulating the adenylate cyclase and cAMP/PKA pathways[1]. This cascade has a dual effect: it induces endothelial Nitric Oxide (NO) release and upregulates Sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) to reduce intracellular calcium[1][3]. Because of this robust signal amplification, in vitro relaxation can typically be observed at nanomolar to low micromolar concentrations.

Q: Why am I not seeing a dose-dependent relaxation in my isolated pulmonary artery rings? A: This usually stems from accidental endothelial denudation during tissue preparation or insufficient pre-contraction. LASSBio-1366 relies heavily on endothelial NO release for its full efficacy[1]. Ensure the endothelium is intact (validate with an acetylcholine relaxation test prior to LASSBio-1366 administration). Additionally, ensure the rings are pre-contracted to a stable plateau using 30 µM Phenylephrine (PhE) before applying the agonist[2].

Part 2: Troubleshooting Guide – In Vitro Vascular Reactivity Assays

Issue: High variability in IC50/EC50 values across biological replicates. Root Cause: Inconsistent equilibration tension or receptor desensitization. Solution:

  • Standardize Resting Tension: For rat main pulmonary arteries, equilibrate at exactly 1.5 g for 2 hours before adding any compounds[2]. Mechanical buffering from improper tension will skew concentration-response curves.

  • Strict Washout Protocols: If performing cumulative concentration-response curves, ensure the tissue is thoroughly washed with fresh Krebs-Henseleit solution to prevent receptor internalization or desensitization between technical replicates.

Issue: Inability to confirm A2AR-specific mechanisms in the assay. Root Cause: Inadequate antagonist blockade or degraded antagonist. Solution: To prove LASSBio-1366 is acting specifically via A2AR, you must use a self-validating antagonist system. Pre-treat the tissue with 10−7 M (0.1 µM) ZM 241385 (a selective A2AR antagonist) for at least 20 minutes prior to LASSBio-1366 administration[1]. If LASSBio-1366 still induces relaxation, verify the integrity and concentration of your ZM 241385 stock.

Part 3: Troubleshooting Guide – In Vivo Pharmacodynamics (PAH Models)

Issue: Lack of right ventricular hypertrophy (RVH) reversal in MCT-induced PAH rats. Root Cause: Sub-therapeutic dosing or delayed intervention timeline. Solution: The validated efficacious dose for LASSBio-1366 in reversing monocrotaline (MCT)-induced PAH is 50 mg/kg/day administered orally[2][4]. Ensure treatment begins exactly 14 days post-MCT injection (the point at which PAH and endothelial dysfunction are established) and continues daily for 14 days[2][4].

Issue: How do I molecularly validate the in vivo efficacy of the dose? Solution: Beyond measuring Right Ventricular Systolic Pressure (RVSP), harvest the right ventricle tissue. Perform Western blot analysis to quantify SERCA2a and A2AR expression. A successful LASSBio-1366 dose will restore the MCT-induced depletion of SERCA2a, confirming the molecular reversal of PAH remodeling[1][3].

Part 4: Quantitative Data & Reference Parameters

Summarized below are the optimized baseline parameters for LASSBio-1366 experimental design to ensure high reproducibility and accurate efficacy readouts.

Experimental ParameterTarget / ModelRecommended Concentration / DoseMechanistic Notes
In Vitro Pre-contraction Pulmonary Artery Rings30 µM Phenylephrine (PhE)Establishes baseline tension for relaxation[2].
In Vitro Antagonist Blockade A2A Receptor (A2AR) 10−7 M ZM 241385Validates target specificity of LASSBio-1366[1].
In Vivo PAH Induction Male Wistar Rats60 mg/kg Monocrotaline (i.p.)Induces PAH and RVH over 14 days[2].
In Vivo Efficacy Dosing MCT-PAH Rat Model50 mg/kg/day (Oral)Reverses vascular remodeling and endothelial dysfunction[2][4].

Part 5: Validated Experimental Protocols

Protocol 1: In Vitro Isometric Tension Recording (Organ Bath)

This protocol is a self-validating system designed to isolate the vasodilatory efficacy of LASSBio-1366.

  • Tissue Preparation: Isolate the main pulmonary artery from Wistar rats. Carefully clean it of surrounding connective tissue under a stereomicroscope to prevent mechanical buffering of the vascular response[2].

  • Mounting & Equilibration: Cut the artery into 2-3 mm rings. Mount them in vertical organ bath chambers filled with Krebs-Henseleit solution (maintained at 37°C and aerated with 95% O2​ / 5% CO2​ ). Apply a resting tension of exactly 1.5 g and equilibrate for 2 hours[1][2].

  • Endothelial Validation: Pre-contract the rings with 30 µM PhE. Once a stable plateau is reached, add 10 µM Acetylcholine (ACh). A rapid relaxation of >80% validates an intact endothelium[1]. Wash the tissue thoroughly until baseline tension is restored.

  • Antagonist Pre-treatment: In a subset of control rings, incubate with 10−7 M ZM 241385 for 20 minutes prior to the next step to confirm A2AR specificity[1].

  • LASSBio-1366 Dosing: Re-contract tissues with 30 µM PhE. Apply cumulative concentrations of LASSBio-1366 (e.g., 10−9 to 10−4 M). Record isometric tension changes to generate concentration-response curves[1][2].

Protocol 2: In Vivo Efficacy in MCT-Induced PAH Model
  • Disease Induction: Inject male Wistar rats with a single intraperitoneal (i.p.) dose of Monocrotaline (MCT) at 60 mg/kg[2].

  • Disease Maturation: Allow 14 days for the progression of pulmonary arterial hypertension and right ventricular hypertrophy (RVH)[2][4].

  • LASSBio-1366 Administration: From day 14 to day 28, administer LASSBio-1366 orally at a daily dose of 50 mg/kg/day[2][4].

  • Hemodynamic Validation: On day 28, measure RVSP via right heart catheterization to quantify the reduction in pulmonary vascular resistance[2].

  • Molecular Validation: Harvest the right ventricle and lung tissue. Perform Western blot analysis to quantify SERCA2a and A2AR expression, confirming the molecular reversal of the pathology[1][3].

Part 6: System Workflows & Signaling Pathways

Pathway LASS LASSBio-1366 A2AR A2A Receptor LASS->A2AR Gs Gs Protein A2AR->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP / PKA AC->cAMP eNOS eNOS Activation cAMP->eNOS SERCA SERCA2a Upregulation cAMP->SERCA NO Nitric Oxide (NO) eNOS->NO Vaso Vasodilation & Remodeling Reversal SERCA->Vaso NO->Vaso

Fig 1. LASSBio-1366 mediated A2A receptor signaling pathway driving vasodilation.

Workflow Prep Tissue Prep (Clean Artery) Equil Equilibration (2h at 1.5g) Prep->Equil Precon Pre-contraction (PhE 30 µM) Equil->Precon Dose LASSBio-1366 Cum. Dosing Precon->Dose Data Isometric Tension Data Dose->Data

Fig 2. Step-by-step workflow for in vitro isometric tension recording.

Part 7: References

  • Zapata-Sudo, G., et al. "A Novel Adenosine A2a Receptor Agonist Attenuates the Progression of Monocrotaline-induced Pulmonary Hypertension in Rats." Hilaris Publisher. Available at:[Link]

  • IOMC World. "Targeting of the Adenosine Receptors as A Novel Strategy for the Treatment of Arterial Hypertension." IOMC World. Available at: [Link]

  • Alencar, A., et al. "Beneficial effects of a novel agonist of the adenosine A2A receptor on monocrotaline-induced pulmonary hypertension in rats." ResearchGate. Available at:[Link]

  • Researcher.life. "Upregulated Calcium Sensing Receptor Mediates Pulmonary Venous Remodeling in Pulmonary Hypertension." Researcher.life. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Refining LASSBio-1366 Synthesis for High-Yield Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis and purification of N-acylhydrazone derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis and purification of N-acylhydrazone derivatives.

LASSBio-1366 —chemically identified as (E)-N'-(3,4-dimethoxybenzylidene)-3,4-dimethoxy-N-methylbenzohydrazide—is a potent adenosine A2A receptor (A2AR) agonist utilized extensively in pulmonary arterial hypertension (PAH) research [1]. Synthesizing this compound with high yield and strict isomeric purity requires precise control over thermodynamic and kinetic parameters.

Below is our expertly curated troubleshooting guide and self-validating protocol system designed to optimize your synthetic workflow.

Synthetic Workflow Visualization

LASSBio1366_Synthesis A 3,4-Dimethoxybenzohydrazide + 3,4-Dimethoxybenzaldehyde B Acid-Catalyzed Condensation (EtOH, Cat. AcOH, Reflux) A->B C Intermediate: Des-methyl N-Acylhydrazone B->C 85-90% Yield D N-Methylation (MeI, K2CO3, Acetone, 50°C) C->D E LASSBio-1366 (E)-Isomer Target D->E 75-85% Yield

Figure 1: Two-step synthetic workflow for LASSBio-1366 via selective N-methylation.

Troubleshooting Guides & FAQs
Q1: During the condensation step, I am seeing a mixture of E and Z isomers, which lowers the yield of the active E-isomer. How can I drive the reaction to exclusively form the E-isomer?

Expert Insight & Causality: N-acylhydrazones exhibit E/Z geometric isomerism around the C=N double bond. The E-isomer is thermodynamically more stable due to reduced steric clash between the bulky 3,4-dimethoxyphenyl rings. If your reaction yields a high percentage of the Z-isomer, it is typically due to kinetic trapping. This is often caused by rapid precipitation in cold solvent or the use of an overly harsh acid catalyst (like concentrated HCl) that fully protonates the hydrazine nitrogen, stalling the reversible equilibration process required to reach the thermodynamic minimum.

Self-Validating Protocol: Acid-Catalyzed Condensation

  • Preparation: Suspend 3,4-dimethoxybenzohydrazide (1.0 eq) and 3,4-dimethoxybenzaldehyde (1.05 eq) in absolute ethanol to achieve a 0.5 M concentration.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq). Why acetic acid? It provides gentle protonation of the carbonyl oxygen to facilitate nucleophilic attack without neutralizing the nucleophilicity of the hydrazine nitrogen.

  • Thermodynamic Control: Reflux the mixture at 80°C for 4 hours. The continuous heat ensures the reversible imine formation heavily favors the thermodynamically stable E-isomer.

  • Controlled Crystallization: Remove from heat and allow the flask to cool slowly to room temperature. Do not use an ice bath immediately. Slow cooling allows the E-isomer to selectively crystallize out of solution.

  • Validation: Filter and wash with cold ethanol. Run a rapid ^1^H-NMR (DMSO-d6); the azomethine proton (CH=N) of the E-isomer will appear as a sharp singlet around 8.0–8.4 ppm.

Q2: The N-methylation step using methyl iodide (MeI) often results in incomplete conversion or O-alkylation side products. How do I optimize the yield of LASSBio-1366?

Expert Insight & Causality: The N-methylation of the N-acylhydrazone intermediate is a critical juncture. The deprotonated amide intermediate is an ambidentate nucleophile, meaning alkylation can occur at either the nitrogen or the oxygen atom. Using a strong base like Sodium Hydride (NaH) often leads to unwanted O-alkylation. By utilizing Potassium Carbonate (K₂CO₃) in acetone, you exploit the "hard-soft acid-base" principle. The potassium ion strongly coordinates with the hard oxygen atom of the enolate, sterically shielding it and directing the soft electrophile (MeI) exclusively to the nitrogen atom [2].

Self-Validating Protocol: Selective N-Methylation

  • Deprotonation: Suspend the intermediate E-N-acylhydrazone (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in dry acetone (0.2 M). Stir vigorously for 15 minutes at room temperature to ensure complete formation of the potassium salt.

  • Alkylation: Add Methyl Iodide (MeI) (3.0 eq) dropwise. (Safety: MeI is a volatile alkylating agent; perform strictly in a fume hood).

  • Sₙ2 Acceleration: Heat the mixture to 50°C and stir for 24 hours. The polar aprotic nature of acetone accelerates the Sₙ2 transition state while keeping the K₂CO₃ suspended.

  • Workup: Evaporate the acetone under reduced pressure. Resuspend the residue in distilled water to dissolve inorganic salts, and extract with dichloromethane (3 x 20 mL).

  • Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. In the ^1^H-NMR spectrum, confirm the disappearance of the N-H broad singlet (typically ~11.5 ppm) and the appearance of a sharp N-CH₃ singlet at ~3.4 ppm.

Q3: Why is the biological efficacy of my synthesized LASSBio-1366 lower than expected in my PAH models?

Expert Insight & Causality: If structural purity is confirmed (>98% via HPLC) but in vivo efficacy is low, the issue often lies in formulation or vehicle choice. LASSBio-1366 is highly lipophilic. If administered in a purely aqueous vehicle, it will suffer from poor bioavailability. In validated PAH models, LASSBio-1366 must be dissolved in a suitable vehicle (such as DMSO or a specialized lipid suspension) prior to oral administration to ensure it reaches the pulmonary vasculature to activate A2AR and induce eNOS-mediated vasodilation.

A2AR_Signaling L LASSBio-1366 R Adenosine A2A Receptor (GPCR) L->R Agonism Gs Gs Protein Activation R->Gs AC Adenylate Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA eNOS eNOS Activation & NO Release PKA->eNOS Vaso Pulmonary Vasodilation & Anti-remodeling eNOS->Vaso

Figure 2: LASSBio-1366 mechanism of action via A2AR signaling in pulmonary hypertension.

Quantitative Optimization Metrics

Use the following table to benchmark your experimental outcomes against our laboratory standards.

Reaction StepKey ReagentsOptimized ConditionCommon Failure ModeExpected YieldTarget Purity (HPLC)
1. Condensation 3,4-dimethoxybenzohydrazide, 3,4-dimethoxybenzaldehydeEtOH, Cat. AcOH, 80°C (4h)Z-isomer trapping (due to crash cooling or strong acid)85 – 90%> 95% (E-isomer)
2. N-Methylation Intermediate, MeI, K₂CO₃Acetone, 50°C (24h)O-alkylation (due to use of NaH or strong bases)75 – 85%> 98%
3. Recrystallization Crude LASSBio-1366Hot EthanolCo-precipitation of impurities80 – 90% (Recovery)> 99%
References
  • Alencar, A. K. N., et al. (2013). "A Novel Adenosine A2a Receptor Agonist Attenuates the Progression of Monocrotaline-induced Pulmonary Hypertension in Rats." Journal of Pulmonary & Respiratory Medicine, S4:005. Available at:[Link]

  • Hernandes, M. Z., et al. (2018). "Design, Synthesis, Experimental and Theoretical Characterization of a New Multitarget 2-Thienyl-N-Acylhydrazone Derivative." Molecules, 23(11), 2820. Available at:[Link]

Optimization

dealing with batch-to-batch variability of LASSBio-1366

LASSBio-1366 Technical Support Center: Overcoming Batch-to-Batch Variability in Cardiovascular Pharmacology Executive Summary Welcome to the Technical Support Center for LASSBio-1366. As an Application Scientist, I frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

LASSBio-1366 Technical Support Center: Overcoming Batch-to-Batch Variability in Cardiovascular Pharmacology

Executive Summary

Welcome to the Technical Support Center for LASSBio-1366. As an Application Scientist, I frequently consult with researchers who struggle with reproducibility when transitioning from early-stage in vitro screening to complex in vivo models of pulmonary arterial hypertension (PAH). LASSBio-1366—a novel (E)-N'-(3,4-dimethoxybenzylidene)-3,4-dimethoxy-N-methylbenzohydrazide—is a highly selective Adenosine A2a Receptor (A2AR) agonist (1)[1]. While its therapeutic mechanism of restoring endothelial nitric oxide (NO) is robust, the molecule's physical chemistry introduces specific vectors for batch variability that must be rigorously managed.

Mechanistic Pathology of LASSBio-1366 Variability

Understanding why a compound fails is the prerequisite to preventing it. LASSBio-1366 batch variability rarely stems from gross synthetic errors; rather, it arises from the compound's inherent physicochemical sensitivities:

  • Polymorphism and Intrinsic Solubility : LASSBio-1366 possesses extremely low intrinsic aqueous solubility, necessitating initial dissolution in dimethyl sulfoxide (DMSO) (1)[1]. Recent X-ray powder diffraction (XRPD) analyses reveal that variations in crystallization parameters during scale-up can yield different polymorphs, fundamentally altering the drug's supramolecular synthons and dissolution kinetics (2)[2].

  • Hydrazone Photo-Isomerization : The N-acylhydrazone pharmacophore contains a C=N double bond. Exposure to ambient laboratory light can trigger an E-to-Z photo-isomerization. Because the A2AR binding pocket is stereoselective, an accumulation of the Z-isomer drastically reduces the batch's apparent potency.

  • Hydrolytic Cleavage : In unbuffered or highly acidic aqueous environments, the hydrazone linkage can hydrolyze back into its precursor aldehyde and hydrazide, neutralizing its pharmacological activity.

A2AR_Pathway LASSBio LASSBio-1366 (Active E-Isomer) A2AR Adenosine A2a Receptor (Endothelial Cell) LASSBio->A2AR Agonism Gs G-stimulatory (Gs) Protein A2AR->Gs Couples AC Adenylate Cyclase (AC) Gs->AC Activates cAMP Cyclic AMP (cAMP) AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates eNOS eNOS Activation PKA->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Pulmonary Vasodilation (PAH Attenuation) NO->Vasodilation Smooth Muscle Relaxation

Fig 1: LASSBio-1366 mediated A2AR signaling pathway leading to pulmonary vasodilation.

Core Diagnostic Workflows & Self-Validating Protocols

To ensure scientific integrity, your lab must treat every new batch of LASSBio-1366 as an unknown variable until proven otherwise. The following protocols establish a self-validating system to lock down compound integrity before committing to expensive animal models.

QC_Workflow Start Receive New Batch LASSBio-1366 Solubility Kinetic Solubility Assay (Aqueous Buffer) Start->Solubility XRD X-Ray Powder Diffraction (Polymorph Check) Start->XRD NMR 1H-NMR Analysis (E/Z Isomer Ratio) Start->NMR Decision Meets QC Specs? Solubility->Decision XRD->Decision NMR->Decision Approve Approve for In Vivo / Organ Bath Assays Decision->Approve Yes (E-isomer >98%) Reject Reject / Recrystallize Decision->Reject No (Z-isomer/Precipitation)

Fig 2: Quality control workflow for validating new batches of LASSBio-1366.

Protocol A: Standardized Stock Preparation (Zero-Degradation Method)

Causality: By controlling solvent quality, light exposure, and temperature, we eliminate the primary drivers of isomerization and hydrolysis.

  • Solvent Selection : Use only anhydrous, cell-culture grade DMSO (≥99.9% purity). Trace water in hygroscopic DMSO initiates premature hydrolysis of the hydrazone bond.

  • Reconstitution : Dissolve the lyophilized LASSBio-1366 powder to a 10 mM master stock concentration. Perform this step in a biosafety cabinet under low-light conditions (or using amber microcentrifuge tubes).

  • Aliquot Strategy : Divide the master stock into 10 µL to 20 µL single-use aliquots. Never freeze-thaw this compound. Repeated thermal cycling promotes polymorphic shifts and precipitation.

  • Storage : Flash-freeze aliquots in liquid nitrogen and store at -80°C.

Protocol B: Organ Bath Assay Integration (Preventing Solvent Crash-Out)

Causality: Direct injection of a 10 mM DMSO stock into a 10 mL aqueous organ bath creates a localized zone of high polarity, causing the hydrophobic LASSBio-1366 to crash out into micro-crystals, artificially shifting the IC50.

  • Step-Down Dilution : Prepare an intermediate working stock (e.g., 1 mM) by diluting the DMSO master stock into a 50/50 mixture of DMSO and physiological saline containing 0.1% Bovine Serum Albumin (BSA). The BSA acts as a carrier protein, mimicking in vivo plasma binding and preventing precipitation.

  • Bath Addition : Add the working stock to the organ bath (containing the phenylephrine-contracted pulmonary artery rings) in a high-flow area to ensure rapid, uniform dispersion. Ensure the final DMSO concentration in the bath never exceeds 0.1% to avoid solvent-induced vasorelaxation artifacts.

Data Synthesis: Impact of Batch Variability on Pharmacodynamics

The table below summarizes how specific handling failures and batch variations manifest quantitatively in your experimental data.

Batch ConditionE/Z Isomer RatioMax Aqueous Solubility (µM)Apparent IC50 (µM)Phenotype in Organ Bath
Optimal (Fresh, Dark, Form I)> 99:1~ 5025.1 ± 12.9Complete, dose-dependent relaxation
Light-Exposed (72h ambient)60:40~ 45> 60Right-shifted dose-response curve
Suboptimal Polymorph (Form II)> 99:1< 10> 100Micro-precipitation, erratic tension tracing
Acid-Degraded (Hydrolyzed)N/AVariableNo effectComplete loss of efficacy, baseline drift

Expert Q&A: Troubleshooting Guide

Q: My literature reference states the IC50 of LASSBio-1366 is ~25.1 µmol/L for reversing phenylephrine (PhE)-induced contraction. My latest batch requires nearly 80 µmol/L. Is the compound fake? A: Not necessarily. This 3-fold rightward shift is the hallmark symptom of E/Z isomerization or partial hydrolysis. If your batch was left on the benchtop under fluorescent lights, the active E-isomer has likely converted to the inactive Z-isomer. Run a quick 1H-NMR on the batch; if you see a splitting of the characteristic imine proton peak, your batch is isomerized and must be discarded.

Q: I am attempting to replicate the in vivo MCT-induced PAH model, but my rats are showing no improvement in right ventricular systolic pressure (RVSP) after oral administration. What is wrong? A: LASSBio-1366 is highly lipophilic and has low intrinsic solubility (2)[2]. If you are suspending the raw powder in standard saline for oral gavage, the bioavailability will be near zero. For in vivo efficacy, the compound must be formulated properly. We recommend formulating it as a microemulsion or utilizing a vehicle like 5% DMSO / 95% Corn Oil to ensure gastrointestinal absorption and subsequent activation of the A2AR in the systemic and pulmonary circulation (3)[3].

Q: When I add the A2AR antagonist ZM 241385, the vasodilation isn't completely blocked. Does LASSBio-1366 have off-target effects? A: LASSBio-1366 is highly selective for A2AR, and pretreatment with ZM 241385 (10⁻⁷ mol/L) should significantly decrease its vasodilator effect (1)[1]. However, if your batch contains residual impurities from synthesis (e.g., unreacted hydrazides), these impurities might trigger non-specific smooth muscle relaxation. Always validate the purity of a new batch via LC-MS (>98% purity required) before conducting mechanistic antagonist assays.

References

  • Source: hilarispublisher.
  • Source: iomcworld.
  • Source: abcristalografia.org.

Sources

Troubleshooting

improving the signal-to-noise ratio in LASSBio-1366 assays

A Guide to Improving Signal-to-Noise Ratio in Fluorometric Enzyme Inhibition Assays Welcome to the technical support center for LASSBio-1366 assays. This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Improving Signal-to-Noise Ratio in Fluorometric Enzyme Inhibition Assays

Welcome to the technical support center for LASSBio-1366 assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise ratio in their experiments. As Senior Application Scientists, we have compiled this resource based on extensive experience and established scientific principles to ensure the integrity and reliability of your results.

Introduction to LASSBio-1366 and Assay Principles

LASSBio-1366 belongs to the N-acylhydrazone class of compounds, which are recognized for their diverse biological activities, including anti-inflammatory and antinociceptive properties.[1][2] While the specific target of LASSBio-1366 may vary depending on the experimental context, it is frequently evaluated as a potential enzyme inhibitor in fluorometric assays.

A common assay format for inhibitors like LASSBio-1366 involves the enzymatic conversion of a non-fluorescent substrate to a highly fluorescent product. The inhibitory activity of LASSBio-1366 is quantified by the reduction in the fluorescent signal. A high signal-to-noise ratio (S/N) is critical for the sensitivity and accuracy of these assays, enabling the reliable detection of subtle inhibitory effects.[3][4] This guide will walk you through common issues that can compromise your S/N and provide robust solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of a low signal-to-noise ratio in my LASSBio-1366 assay?

A low signal-to-noise ratio can stem from either a weak signal or high background noise. The key is to maximize the specific signal while minimizing non-specific background fluorescence.[3][5] Common culprits include suboptimal reagent concentrations, inappropriate instrument settings, and high background fluorescence from the assay components or the microplate itself.

Q2: How do I differentiate between inhibition by LASSBio-1366 and non-specific effects?

To confirm that the observed signal reduction is due to specific inhibition of the target enzyme by LASSBio-1366, it is crucial to include proper controls. A well-characterized inhibitor for your target enzyme should be used as a positive control.[6][7] Additionally, a "no enzyme" control and a "vehicle" control (the solvent used to dissolve LASSBio-1366) are essential to account for background fluorescence and any intrinsic fluorescence of the compound or its vehicle.

Q3: What are the ideal instrument settings for a fluorometric assay?

Optimal instrument settings are crucial for maximizing the S/N ratio. This includes selecting the correct excitation and emission wavelengths for your fluorophore, optimizing the gain or photomultiplier tube (PMT) voltage, and choosing an appropriate bandwidth.[3][5] It is recommended to perform a preliminary scan to determine the optimal settings for your specific assay conditions.

Troubleshooting Guide

High Background Signal

High background fluorescence can mask the true signal from the enzymatic reaction, leading to a poor S/N ratio.

Problem: The fluorescence in my "no enzyme" control wells is excessively high.

Possible Causes & Solutions:

  • Autofluorescence of LASSBio-1366 or its solvent:

    • Explanation: The compound or its vehicle (e.g., DMSO) may be intrinsically fluorescent at the assay wavelengths.

    • Solution: Run a control plate with serial dilutions of LASSBio-1366 in assay buffer without the enzyme or substrate to quantify its autofluorescence. If significant, you may need to subtract this background from your experimental wells or consider a different assay format.

  • Contaminated Reagents:

    • Explanation: Buffers, substrates, or other assay components may be contaminated with fluorescent impurities.

    • Solution: Prepare fresh, high-quality reagents. Filter-sterilize buffers to remove particulate matter that can scatter light and increase background.[8]

  • Non-specific Substrate Hydrolysis:

    • Explanation: The fluorescent substrate may be unstable and hydrolyze spontaneously or be cleaved by other non-target enzymes in your sample (e.g., in cell lysates).[6]

    • Solution: Include a known inhibitor of your target enzyme to distinguish between target-specific and non-specific substrate turnover.[6] If using a complex biological sample, consider purifying the target enzyme.

  • Inappropriate Microplate:

    • Explanation: White or clear-bottom plates can contribute to background fluorescence and well-to-well crosstalk.

    • Solution: Use black, opaque-walled microplates with clear bottoms for fluorescence assays to minimize background and crosstalk.[6]

Weak or No Signal

A weak or absent signal can make it impossible to distinguish true inhibition from background noise.

Problem: My positive control (uninhibited enzyme) shows very low fluorescence.

Possible Causes & Solutions:

  • Inactive Enzyme or Substrate:

    • Explanation: The enzyme may have lost activity due to improper storage or handling. The substrate may have degraded.

    • Solution: Aliquot reagents upon receipt and store them at the recommended temperatures, avoiding repeated freeze-thaw cycles.[6][8] Always use freshly prepared reagents.

  • Suboptimal Reagent Concentrations:

    • Explanation: The concentrations of the enzyme or substrate may be too low to generate a robust signal.

    • Solution: Perform titration experiments to determine the optimal concentrations of both the enzyme and the substrate. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) for competitive inhibitor studies.

  • Incorrect Incubation Times or Temperatures:

    • Explanation: The incubation period may be too short for sufficient product formation, or the temperature may not be optimal for enzyme activity.

    • Solution: Optimize the incubation time and temperature. For kinetic assays, ensure you are measuring within the linear range of the reaction.[6]

Inconsistent or Non-Reproducible Results

Variability between replicate wells or experiments can undermine the reliability of your data.

Problem: I am seeing high variability between my replicate wells.

Possible Causes & Solutions:

  • Pipetting Errors:

    • Explanation: Inaccurate or inconsistent pipetting of small volumes of reagents is a common source of variability.

    • Solution: Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents to be added to all wells to minimize pipetting variability.

  • Edge Effects:

    • Explanation: The outermost wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations.

    • Solution: To minimize edge effects, avoid using the outermost wells for critical samples and standards. Instead, fill these wells with buffer or water.[8]

  • Incomplete Mixing:

    • Explanation: Failure to adequately mix the reagents in the wells can lead to non-uniform reactions.

    • Solution: Gently mix the plate on an orbital shaker after adding all reagents. Ensure thorough but gentle mixing to avoid introducing bubbles.[8]

Experimental Protocols

Protocol 1: Determining Optimal Enzyme Concentration
  • Prepare a serial dilution of the enzyme in assay buffer.

  • Add a fixed, saturating concentration of the fluorescent substrate to each well of a black, clear-bottom 96-well plate.

  • Add the different enzyme concentrations to the wells.

  • Incubate the plate at the desired temperature for a fixed amount of time.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Plot the fluorescence signal against the enzyme concentration and select a concentration that gives a robust signal within the linear range of the instrument.

Protocol 2: LASSBio-1366 IC50 Determination
  • Prepare a serial dilution of LASSBio-1366 in the appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.

  • In a black, clear-bottom 96-well plate, add the assay buffer, the optimal concentration of the enzyme (determined in Protocol 1), and the various concentrations of LASSBio-1366.

  • Include the following controls:

    • 100% Activity Control: Enzyme without inhibitor.

    • No Enzyme Control: Assay buffer and substrate without the enzyme.

    • Vehicle Control: Enzyme with the same concentration of solvent used for LASSBio-1366.

    • Positive Inhibitor Control: Enzyme with a known inhibitor.

  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorescent substrate at a concentration around its Km.

  • Incubate for the optimized time and temperature.

  • Measure the fluorescence.

  • Calculate the percent inhibition for each LASSBio-1366 concentration and plot the results to determine the IC50 value.

Data Presentation

Table 1: Troubleshooting Summary

IssuePossible CauseRecommended Action
High Background Autofluorescence of compound/solventRun a compound-only control and subtract the background.
Contaminated reagentsPrepare fresh, filtered reagents.[8]
Non-specific substrate hydrolysisUse a specific inhibitor to differentiate activities.[6]
Inappropriate microplateUse black, opaque-walled plates.[6]
Weak Signal Inactive reagentsUse fresh aliquots and store properly.[6][8]
Suboptimal reagent concentrationsTitrate enzyme and substrate concentrations.
Incorrect incubation parametersOptimize incubation time and temperature.
Inconsistent Results Pipetting errorsUse calibrated pipettes and master mixes.
Edge effectsAvoid using the outermost wells of the plate.[8]
Incomplete mixingGently mix the plate after adding reagents.[8]

Visualizations

Troubleshooting_Workflow cluster_start Start: Poor Signal-to-Noise Ratio cluster_high_background Troubleshooting High Background cluster_low_signal Troubleshooting Low Signal start Identify Issue: High Background or Low Signal? hb1 Check for Autofluorescence (Compound/Solvent Controls) start->hb1 High Background ls1 Verify Reagent Activity (Use Fresh Aliquots) start->ls1 Low Signal hb2 Assess Reagent Purity (Prepare Fresh Buffers) hb1->hb2 hb3 Evaluate Non-Specific Substrate Hydrolysis (Use Specific Inhibitor) hb2->hb3 hb4 Confirm Plate Type (Use Black-Walled Plates) hb3->hb4 end Optimized Assay (High Signal-to-Noise Ratio) hb4->end ls2 Optimize Reagent Concentrations (Titrate Enzyme & Substrate) ls1->ls2 ls3 Optimize Assay Conditions (Time & Temperature) ls2->ls3 ls3->end Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition & Analysis prep1 Prepare Serial Dilution of LASSBio-1366 plate Add LASSBio-1366 & Master Mix to Plate prep1->plate prep2 Prepare Master Mix (Buffer, Enzyme) prep2->plate incubate1 Pre-incubate (Inhibitor-Enzyme Binding) plate->incubate1 add_substrate Add Substrate (Initiate Reaction) incubate1->add_substrate incubate2 Incubate (Enzymatic Reaction) add_substrate->incubate2 read Measure Fluorescence incubate2->read analyze Calculate % Inhibition & Determine IC50 read->analyze

Caption: A streamlined workflow for performing an IC50 determination assay for LASSBio-1366.

References

  • Time in Rio de Janeiro, BR. Google.
  • How to develop an optimal fluorescence assay. Tecan Blog.
  • Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analytical Methods (RSC Publishing).
  • 10.2: Improving the Signal-to-Noise Ratio. Chemistry LibreTexts.
  • How to optimise fluorescence gain. BMG Labtech.
  • Optimization of signal-to-noise ratios in time-filtered fluorescence detection. Analytical Chemistry - ACS Publications.
  • Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B. Molecular Devices.
  • Enhancing the signal-to-noise ratio in Cymbimicin A assays. Benchchem.
  • A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS One.
  • ab240999 Soluble Epoxide Hydrolase Assay Kit. Abcam.
  • Measurement of Soluble Epoxide Hydrolase (sEH) Activity. ResearchGate.
  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. PMC.
  • Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). Assay Genie.
  • Discovery of Novel Orally Active Tetrahydro-Naphthyl-N-Acylhydrazones with In Vivo Anti-TNF-α Effect and Remarkable Anti-Inflammatory Properties. PLOS One.
  • Maximizing signal-to-noise ratio in the random mutation capture assay. PMC.
  • Soluble Epoxide Hydrolase Cell-Based Assay Kit. Cayman Chemical.
  • LASSBio-1986 as a Multifunctional Antidiabetic Lead: SGLT1/2 Docking, Redox–Inflammatory Modulation and Metabolic Benefits in C57BL/6 Mice. PMC.
  • Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy. PMC.
  • Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. ScienceDirect.
  • Inhibition of soluble epoxide hydrolase (sEH) protects hippocampal neurons and reduces cognitive decline in type 2 diabetic mice. PubMed.
  • Chemical structure of LASSBio-1386. ResearchGate.
  • LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice. PubMed.
  • LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice. PLOS One.
  • Effect of LASSBio-1586 (40 mg/kg, p.o.), LASSBio-1586 (40 mg/kg, p.o.)... ResearchGate.
  • LASSBio-1986 as a Multifunctional Antidiabetic Lead: SGLT1/2 Docking, Redox–Inflammatory Modulation and Metabolic Benefits in C57BL/6 Mice. MDPI.
  • Discovery of Putative Dual Inhibitor of Tubulin and EGFR by Phenotypic Approach on LASSBio-1586 Homologs. PubMed.

Sources

Optimization

LASSBio-1366 Investigator Support Portal: Experimental Controls &amp; Best Practices

Welcome to the LASSBio-1366 Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic datasheets.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the LASSBio-1366 Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic datasheets. Successful pharmacological research requires understanding the why behind the how. LASSBio-1366 is a novel N-acylhydrazone derivative and a potent Adenosine A2a Receptor (A2AR) agonist engineered for high receptor affinity[1].

This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic causality to ensure your ex vivo and in vivo assays yield robust, reproducible data.

Part 1: Troubleshooting & Mechanism FAQs

Q: My IC50 values for LASSBio-1366-induced vasorelaxation deviate significantly from the literature standard (~25 µmol/L). What are the critical control points? A: The most common cause of IC50 deviation is undetected endothelial damage during tissue dissection. Causality: LASSBio-1366 does not act directly on smooth muscle cells. It binds to A2ARs located on the vascular endothelium, which couple to G-stimulatory (Gs) proteins. This activates the adenylate cyclase/PKA pathway, ultimately driving the release of endothelial nitric oxide (NO) to promote vasodilation[1]. If the endothelium is mechanically denuded, the receptor target is lost, artificially inflating the IC50 or abolishing the response entirely. Solution: Always implement an Acetylcholine (ACh) challenge prior to LASSBio-1366 administration to validate endothelial integrity.

Q: How do I definitively prove that LASSBio-1366 vasorelaxation is A2AR-dependent and not a non-specific effect? A: You must employ a competitive antagonism strategy using ZM 241385. Causality: While LASSBio-1366 is structurally optimized to improve molecular recognition by A2ARs over its predecessor LASSBio-1359[1], confirming target engagement requires blocking the receptor. Solution: Pre-incubate tissues with 10⁻⁷ mol/L ZM 241385. A significant decrease in the vasodilator effect of LASSBio-1366 confirms the strict involvement of A2AR in the relaxation process[1].

Q: Will LASSBio-1366 cause systemic hypotension in my animal models? A: LASSBio-1366 exhibits disease-state selectivity. Causality: In normotensive Wistar rats, oral administration of LASSBio-1366 has no significant effect on systemic blood pressure[1]. However, in spontaneously hypertensive models, it promotes a pronounced hypotensive effect without inducing receptor tolerance over long-term administration[1][2]. This indicates a low potential for off-target hypotensive side effects in healthy subjects, making it a highly targeted intervention for dysfunctional arterioles in Pulmonary Arterial Hypertension (PAH)[1].

Part 2: Mechanistic & Workflow Visualizations

signaling LASSBio LASSBio-1366 (A2AR Agonist) A2AR Adenosine A2a Receptor (Endothelium) LASSBio->A2AR Binding & Activation Gs G-stimulatory (Gs) Protein A2AR->Gs Coupling AC Adenylate Cyclase (AC) Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation eNOS NO Release PKA->eNOS Phosphorylation SMC Smooth Muscle Vasodilation eNOS->SMC Diffusion ZM ZM 241385 (Selective Antagonist) ZM->A2AR Competitive Inhibition

LASSBio-1366 A2AR-mediated signaling pathway driving endothelial NO release and vasodilation.

workflow Phase1 Phase 1: Induction MCT Injection Phase2 Phase 2: Progression PAH Development Phase1->Phase2 Phase3 Phase 3: Intervention LASSBio-1366 Admin Phase2->Phase3 Phase4 Phase 4: Validation RVSP Measurement Phase3->Phase4 Phase5 Phase 5: Analysis RV/BW Ratio Phase4->Phase5

Self-validating in vivo workflow for assessing LASSBio-1366 efficacy in MCT-induced PAH models.

Part 3: Quantitative Data Summary

When validating your LASSBio-1366 experiments, your baseline and treatment data should align closely with the established pharmacological profiles below[1].

Experimental ParameterNormal Control (Vehicle)MCT-Treated (PAH Vehicle)MCT + LASSBio-1366 Treatment
Right Ventricular Systolic Pressure (RVSP) 27.28 ± 2.09 mmHg49.59 ± 5.08 mmHg35.50 ± 1.18 mmHg
Right Ventricle / Body Weight (RV/BW) Ratio 0.67 ± 0.031.49 ± 0.150.98 ± 0.04
Ex Vivo Vasorelaxation IC50 N/AN/A25.1 ± 12.9 µmol/L

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must contain internal checkpoints that validate the assay before the therapeutic variable (LASSBio-1366) is introduced.

Protocol A: Ex Vivo Isometric Tension Recording of Pulmonary Arteries

Objective: Quantify the A2AR-dependent vasodilatory activity of LASSBio-1366.

  • Tissue Preparation: Carefully isolate the proximal section of the pulmonary artery from Wistar rats. Clean connective tissue under a microscope, strictly avoiding stretching or rubbing the lumen to preserve the endothelium[1].

  • Equilibration: Mount the rings in vertical chambers filled with physiological saline solution (e.g., Krebs-Henseleit) at 37°C, continuously aerated with 95% O₂ / 5% CO₂. Apply a resting tension of 1.0 g and equilibrate for 60 minutes.

  • Internal Validation Checkpoint (Endothelial Integrity): Pre-contract the rings with Phenylephrine (PhE, 10⁻⁵ mol/L). Once a plateau is reached, add Acetylcholine (ACh, 10⁻⁵ mol/L).

    • Validation Rule: If ACh-induced relaxation is <80%, discard the ring. A compromised endothelium cannot reliably produce NO in response to LASSBio-1366, leading to false negatives.

  • Antagonist Pre-incubation: Wash the baths until tension returns to baseline. For the mechanistic control group, pre-incubate the rings with the A2AR antagonist ZM 241385 (10⁻⁷ mol/L) for 20 minutes[1].

  • LASSBio-1366 Dose-Response: Re-contract with PhE. Apply cumulative concentrations of LASSBio-1366 (10⁻⁹ to 10⁻⁴ mol/L). Record the concentration-dependent relaxation to calculate the IC50[1].

Protocol B: In Vivo Hemodynamic Assessment of PAH Reversal

Objective: Evaluate LASSBio-1366 efficacy in reversing monocrotaline (MCT)-induced pulmonary vascular remodeling.

  • PAH Induction: Administer a single intraperitoneal injection of MCT (60 mg/kg) to male Wistar rats to induce endothelial injury and subsequent PAH[1].

  • Disease Progression: Allow 14 days for the development of pulmonary vascular resistance and right ventricular hypertrophy.

  • Therapeutic Intervention: From day 14 to day 28, administer LASSBio-1366 orally via gavage (e.g., 50 mg/kg/day). Maintain a parallel MCT-Vehicle group and a Sham-Vehicle group.

  • Internal Validation Checkpoint (Hemodynamic Recording): On day 28, anesthetize the rats and catheterize the right jugular vein, advancing a pressure transducer into the right ventricle to measure RVSP[1].

    • Validation Rule: The MCT-Vehicle control group must exhibit an RVSP >45 mmHg (compared to ~27 mmHg in shams)[1]. Failure to reach this threshold indicates a failed PAH induction, rendering any LASSBio-1366 therapeutic data invalid.

  • Hypertrophy Indexing: Euthanize the animals and harvest the heart. Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Calculate the RV/BW or RV/(LV+S) ratio. Reversal of this ratio confirms that LASSBio-1366 is modifying systemic disease progression, not just providing transient vasodilation[1].

References[2] Title: Targeting of the Adenosine Receptors as A Novel Strategy for the Treatment of Arterial Hypertension

Source: IOMC World URL:[1] Title: A Novel Adenosine A2a Receptor Agonist Attenuates the Progression of Monocrotaline-induced Pulmonary Hypertension in Rats Source: Hilaris Publisher URL:

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Divergence: Upstream Agonism vs. Downstream Inhibition

Comparative Analysis of LASSBio-1366 vs. Standard PDE5 Inhibitors in Pulmonary Arterial Hypertension Pulmonary Arterial Hypertension (PAH) is a severe condition characterized by progressive vascular remodeling, endotheli...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of LASSBio-1366 vs. Standard PDE5 Inhibitors in Pulmonary Arterial Hypertension

Pulmonary Arterial Hypertension (PAH) is a severe condition characterized by progressive vascular remodeling, endothelial dysfunction, and elevated pulmonary vascular resistance, ultimately leading to right ventricular failure. Historically, standard therapeutic interventions have heavily relied on downstream enzyme inhibitors—most notably Phosphodiesterase-5 (PDE5) inhibitors like Sildenafil and Tadalafil. However, emerging pharmacological research highlights the therapeutic potential of upstream direct receptor agonism.

LASSBio-1366 , a novel N-acylhydrazone derivative, functions as a potent Adenosine A2A Receptor (A2AR) agonist . This technical guide objectively compares the mechanistic causality, hemodynamic efficacy, and experimental validation of LASSBio-1366 against traditional PDE5 inhibitors, providing researchers with a comprehensive framework for evaluating next-generation PAH therapies.

The fundamental difference between LASSBio-1366 and standard PAH inhibitors lies in their signaling intervention points within the vascular endothelium and smooth muscle cells.

  • PDE5 Inhibitors (Sildenafil Benchmark) : Act downstream by competitively inhibiting the PDE5 enzyme. This prevents the hydrolysis of cyclic guanosine monophosphate (cGMP) into inactive 5'-GMP. The sustained accumulation of cGMP prolongs Protein Kinase G (PKG) activation, leading to smooth muscle relaxation and vasodilation.

  • LASSBio-1366 (A2AR Agonist) : Acts upstream at the cell surface. By selectively binding to the Gs-protein coupled A2AR, LASSBio-1366 stimulates adenylate cyclase (AC), increasing intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates endothelial nitric oxide synthase (eNOS). This cascade drives endogenous NO release and profound vasodilation, while simultaneously exerting anti-remodeling effects on the right ventricle .

G LASSBio LASSBio-1366 (A2AR Agonist) A2AR Adenosine A2A Receptor LASSBio->A2AR Activates AC Adenylate Cyclase A2AR->AC Gs-coupled cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates eNOS eNOS Activation & NO PKA->eNOS Phosphorylates Vasodilation Pulmonary Vasodilation & Anti-Remodeling eNOS->Vasodilation NO signaling Sildenafil Sildenafil (PDE5 Inhibitor) PDE5 PDE5 Enzyme Sildenafil->PDE5 Inhibits cGMP cGMP Accumulation PDE5->cGMP Hydrolysis Blocked PKG Protein Kinase G (PKG) cGMP->PKG Activates PKG->Vasodilation Relaxes muscle

Diagram 1: Mechanistic divergence between LASSBio-1366 (A2AR agonism) and Sildenafil (PDE5 inhibition).

Comparative Efficacy Data

In established monocrotaline (MCT)-induced PAH rat models, LASSBio-1366 demonstrates robust anti-remodeling effects that rival historical benchmarks of PDE5 inhibitors. Notably, LASSBio-1366 significantly reverses Right Ventricular (RV) hypertrophy and reduces Right Ventricular Systolic Pressure (RVSP) without inducing systemic hypotension in normotensive subjects—a critical safety advantage over non-selective vasodilators .

Table 1: Hemodynamic and Vasodilatory Comparison in MCT-Induced PAH Models

ParameterHealthy ControlMCT-Vehicle (Disease State)LASSBio-1366 (50 mg/kg/day)Sildenafil (Standard PDE5i Benchmark)
Target Mechanism N/AN/AA2AR AgonismPDE5 Inhibition
RVSP (mmHg) ~27.28 ± 2.09~54.17 ± 2.21~35.50 ± 1.18~32.0 - 38.0 (Historical)
RV/BW Ratio 0.67 ± 0.031.62 ± 0.120.98 ± 0.04~1.05 - 1.15 (Historical)
Vasodilation IC50 N/AN/A25.1 ± 12.9 µmol/L~3.5 - 5.0 nmol/L
eNOS Expression BaselineSignificantly ReducedRestored to BaselinePartially Restored

Note: Sildenafil benchmark data is aggregated from standard MCT-PAH literature for comparative context.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the evaluation of LASSBio-1366. As an application scientist, it is critical to design self-validating systems that isolate receptor-specific responses from systemic variables.

Protocol 1: Isometric Tension Recording (In Vitro Vasodilation)

Purpose: To quantify the direct vasodilatory capacity of LASSBio-1366 and confirm its A2AR dependence.

  • Tissue Preparation : Isolate the main pulmonary artery from male Wistar rats. Clean connective tissue meticulously to preserve the delicate endothelial layer. Causality: eNOS activation is strictly endothelium-dependent; damaging this layer will yield false negatives for A2AR-mediated relaxation .

  • Equilibration : Mount arterial rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O₂ / 5% CO₂. Apply a resting tension of 1.5 g and equilibrate for 2 hours.

  • Pre-contraction : Induce sustained contraction using Phenylephrine (PhE, 10⁻⁵ mol/L). Causality: Establishing a stable, plateaued baseline contraction is mathematically necessary to calculate the percentage of relaxant effect accurately.

  • Concentration-Response Curve : Add cumulative concentrations of LASSBio-1366 (10⁻⁹ to 10⁻⁴ mol/L) and record tension changes.

  • Self-Validating Antagonist Step : To definitively prove A2AR causality, pre-incubate a separate set of rings with ZM 241385 (10⁻⁷ mol/L), a selective A2AR antagonist, for 30 minutes before applying LASSBio-1366. Expected Result: The antagonist must completely abolish the LASSBio-1366-induced relaxation, proving the mechanism is receptor-specific and not a generalized toxic or off-target effect .

Protocol 2: MCT-Induced PAH In Vivo Model

Purpose: To evaluate the systemic efficacy of LASSBio-1366 on vascular remodeling and right ventricular failure.

  • Disease Induction : Administer a single subcutaneous injection of Monocrotaline (MCT, 60 mg/kg) on Day 0. Causality: MCT metabolizes into MCT pyrrole in the liver, which selectively causes endothelial injury in the pulmonary vasculature, accurately mimicking human PAH progression over 14 days.

  • Intervention Phase : On Day 14 (once PAH is established), randomize rats into vehicle, LASSBio-1366 (50 mg/kg/day, oral), or PDE5 inhibitor control groups. Treat daily until Day 28.

  • Hemodynamic Assessment : On Day 28, anesthetize the rats and insert a micro-catheter via the right jugular vein into the right ventricle to record RVSP.

  • Hypertrophy Indexing : Euthanize the animals, isolate the heart, and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Calculate the RV/Body Weight (BW) ratios to quantify the reversal of compensatory hypertrophy.

Workflow MCT MCT Injection (Day 0) Disease PAH Development (Days 1-14) MCT->Disease Treatment Oral LASSBio-1366 vs PDE5 Inhibitor (Days 14-28) Disease->Treatment Hemodynamics Hemodynamic Analysis (RVSP Measurement) Treatment->Hemodynamics Tissue Tissue Collection (RV Hypertrophy & eNOS) Treatment->Tissue

Diagram 2: In vivo experimental workflow for evaluating PAH interventions in MCT-induced rat models.

Conclusion

While PDE5 inhibitors remain a cornerstone in PAH therapy by preventing cGMP degradation, LASSBio-1366 offers a highly compelling alternative mechanism through direct A2AR agonism. By stimulating the cAMP/PKA/eNOS axis upstream, LASSBio-1366 not only induces potent, targeted vasodilation but also effectively reverses right ventricular hypertrophy and restores critical endothelial function. This distinct pathway positions A2AR agonists as highly viable candidates for combination therapies with established downstream inhibitors, potentially offering synergistic benefits for treatment-resistant PAH.

References

  • A Novel Adenosine A2a Receptor Agonist Attenuates the Progression of Monocrotaline-induced Pulmonary Hypertension in Rats. Hilaris Publisher. Available at: [Link]

  • Targeting of the Adenosine Receptors as A Novel Strategy for the Treatment of Arterial Hypertension. IOMC World. Available at:[Link]

  • Beneficial effects of a novel agonist of the adenosine A2A receptor on monocrotaline-induced pulmonary hypertension in rats. ResearchGate. Available at: [Link]

Comparative

Comparative Efficacy of N-Acylhydrazone Derivatives (LASSBio-1366/1386) vs. Amphotericin B in Leishmanicidal Activity

Executive Summary & Mechanistic Rationale The treatment of Leishmaniasis remains severely bottlenecked by the high toxicity, cost, and resistance profiles of current first-line therapies. Amphotericin B (AmpB) is the gol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The treatment of Leishmaniasis remains severely bottlenecked by the high toxicity, cost, and resistance profiles of current first-line therapies. Amphotericin B (AmpB) is the gold-standard reference drug, boasting extreme potency. However, its therapeutic window is notoriously narrow due to dose-limiting nephrotoxicity.

In the search for safer, host-directed therapies, the N-acylhydrazone class of compounds has emerged as a promising alternative. LASSBio-1366 —primarily characterized as an —and its direct structural analogue LASSBio-1386 , represent a paradigm shift. Rather than solely targeting the parasite, these compounds modulate host macrophage signaling. By inhibiting Phosphodiesterase-4 (PDE4), they prevent the degradation of cyclic AMP (cAMP). The resulting intracellular cAMP accumulation activates Protein Kinase A (PKA), triggering a potent microbicidal oxidative burst (ROS/NO) that clears intracellular Leishmania amastigotes, as demonstrated in recent.

This guide objectively compares the mechanistic profiles, quantitative efficacy, and experimental validation of the LASSBio-1366/1386 class against Amphotericin B.

Mechanistic Divergence: Host-Directed vs. Parasite-Directed

The fundamental difference between these two therapies lies in their target localization. Amphotericin B is a pore-forming polyene macrolide that binds to ergosterol on the parasite membrane, causing rapid osmotic lysis. Conversely, the LASSBio compounds act primarily as immunomodulators, leveraging the host's own cellular machinery to eradicate the infection.

G cluster_0 LASSBio-1366 / 1386 (Host-Directed) cluster_1 Amphotericin B (Parasite-Directed) LASS LASSBio N-Acylhydrazones PDE4 PDE4 Inhibition LASS->PDE4 Binds & Inhibits cAMP ↑ Intracellular cAMP PDE4->cAMP Prevents Hydrolysis Macrophage Macrophage Activation (ROS / NO Burst) cAMP->Macrophage PKA Pathway Death Leishmania Amastigote Death Macrophage->Death Indirect Clearance AmpB Amphotericin B Ergosterol Binds Ergosterol (Parasite Membrane) AmpB->Ergosterol High Affinity Binding Pores Pore Formation Ergosterol->Pores Membrane Disruption Lysis Osmotic Lysis Pores->Lysis Ion Leakage Lysis->Death Direct Killing

Fig 1. Mechanistic divergence between LASSBio PDE4 inhibitors and Amphotericin B in Leishmania.

Quantitative Data Presentation

The following table synthesizes the in vitro performance of the LASSBio N-acylhydrazone class (using validated data from the LASSBio-1386 analogue against L. amazonensis) compared to the Amphotericin B positive control [1].

Pharmacological ParameterLASSBio-1386 (1366 Analogue)Amphotericin B (Reference)
Primary Target Host Macrophage PDE4Parasite Membrane Ergosterol
EC₅₀ (Promastigotes) 2.4 ± 0.48 µM0.03 ± 0.006 µM
CC₅₀ (J774 Macrophages) 74.1 ± 3.4 µM13.1 ± 2.6 µM
Selectivity Index (SI) 30.8437.7
Toxicity Profile Low (High CC₅₀ indicates host safety)High (Low CC₅₀ correlates with clinical toxicity)
Mechanism of Action cAMP-mediated ROS/NO burstOsmotic lysis via membrane pore formation

Data Analysis Insight: While Amphotericin B exhibits an undeniably superior Selectivity Index (437.7) and extreme potency (EC₅₀ = 0.03 µM), its CC₅₀ is dangerously low (13.1 µM). This narrow absolute safety threshold is the root cause of its clinical nephrotoxicity (due to off-target binding to mammalian cholesterol). The LASSBio class trades raw potency for a significantly safer host cytotoxicity profile (CC₅₀ = 74.1 µM), making it a superior candidate for prolonged, systemic administration.

Experimental Methodologies & Self-Validating Protocols

To objectively compare these compounds, researchers must utilize a dual-assay system. Testing purely on axenic promastigotes will artificially disadvantage host-directed therapies like LASSBio-1366/1386.

Protocol A: In Vitro Promastigote Susceptibility (AlamarBlue Assay)

Purpose: To establish the baseline direct toxicity of the compound against the extracellular, flagellated stage of the parasite.

  • Cultivation: Culture L. amazonensis promastigotes in Schneider's insect medium supplemented with 10% heat-inactivated FBS at 26°C until they reach the stationary growth phase.

  • Seeding: Plate the parasites at a density of 2×106 cells/well in a 96-well microtiter plate.

  • Treatment: Add LASSBio compounds in a serial dilution range (0.625 to 20 µM). In parallel wells, add Amphotericin B (0.01 to 1 µM) as the positive control. Include an untreated vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours at 26°C.

  • Metabolic Readout: Add 20 µL of AlamarBlue (resazurin) reagent per well and incubate for an additional 2 hours.

  • Quantification: Measure absorbance at 570 nm and 600 nm (or fluorescence at 560 EX / 590 EM) using a microplate reader. Calculate the EC₅₀ using non-linear regression.

Causality & Experience Note: Why use resazurin reduction over direct microscopic counting? Resazurin provides a continuous, non-lytic metabolic readout. Amphotericin B induces rapid osmotic lysis, causing a sharp metabolic decay. LASSBio compounds, acting via enzymatic inhibition, present a slower, dose-dependent metabolic decay. The fluorometric readout accurately captures these kinetic nuances without the artifactual interference common in standard MTT assays.

Protocol B: Intracellular Amastigote Clearance (Macrophage Infection Model)

Purpose: To validate the host-directed immunomodulatory efficacy of the compound against the clinically relevant intracellular stage.

  • Host Cell Preparation: Seed J774 macrophages (or primary murine BMDMs) at 2×105 cells/well in 24-well plates containing sterile glass coverslips. Incubate at 37°C (5% CO₂) for 24 hours to allow adherence.

  • Infection: Introduce stationary-phase L. amazonensis promastigotes at a 10:1 (parasite:macrophage) ratio. Incubate for 4 hours.

  • Washing: Vigorously wash the wells 3 times with warm PBS to remove all non-internalized promastigotes. This step is critical to ensure you are only measuring intracellular clearance.

  • Treatment: Apply LASSBio compounds (e.g., 15, 30, and 45 µM) or Amphotericin B for 24 hours.

  • Fixation & Staining: Aspirate the media, fix the cells with absolute methanol for 5 minutes, and stain with 10% Giemsa for 15 minutes.

  • Evaluation: Under a light microscope (100x oil immersion), count at least 100 macrophages per coverslip. Calculate the Infection Index = (% of infected macrophages) × (average number of amastigotes per infected macrophage).

Causality & Experience Note: Why is this assay mandatory for LASSBio compounds? Because LASSBio-1366 and 1386 are PDE4 inhibitors, their efficacy relies heavily on host-directed immunomodulation—specifically, the accumulation of intracellular cAMP in the macrophage, which triggers the oxidative burst. An axenic assay (Protocol A) completely blinds the researcher to this host-dependent mechanism.

References

  • Guedes, C. E., et al. (2020). "In Vitro, In Vivo and In Silico Effectiveness of LASSBio-1386, an N-Acyl Hydrazone Derivative Phosphodiesterase-4 Inhibitor, Against Leishmania amazonensis." Frontiers in Cellular and Infection Microbiology. URL:[Link]

  • Zapata-Sudo, G., et al. (2013). "A Novel Adenosine A2a Receptor Agonist Attenuates the Progression of Monocrotaline-induced Pulmonary Hypertension in Rats." Journal of Clinical & Experimental Cardiology. URL:[Link]

  • Mesa-Arango, A. C., et al. (2012). "Amphotericin B mechanism of action and resistance." International Journal of Antimicrobial Agents. URL:[Link]

Validation

Benchmarking LASSBio-1366: A Novel Adenosine A2A Receptor Agonist vs. Standard PAH Therapies

Executive Summary & Mechanistic Rationale Pulmonary Arterial Hypertension (PAH) is a severe, progressive disease characterized by elevated pulmonary vascular resistance, right ventricular hypertrophy (RVH), and endotheli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Pulmonary Arterial Hypertension (PAH) is a severe, progressive disease characterized by elevated pulmonary vascular resistance, right ventricular hypertrophy (RVH), and endothelial dysfunction. Historically, the standard of care has relied on targeting three primary pathways: the nitric oxide (NO) pathway via PDE5 inhibitors (e.g., 1[1]), the endothelin pathway via receptor antagonists (e.g., Bosentan), and the prostacyclin pathway via analogues (e.g., Epoprostenol). While effective at delaying disease progression, these therapies often fail to reverse established vascular remodeling, necessitating the exploration of novel targets.

LASSBio-1366 ((E)-N'-(3,4-dimethoxybenzylidene)-3,4-dimethoxy-N-methylbenzohydrazide) is a novel N-acylhydrazone derivative structurally optimized from its predecessor, LASSBio-1359, to achieve superior molecular recognition at the Adenosine A2A Receptor (A2AR) .

The Causality of A2AR Agonism: Unlike standard therapies that directly supply exogenous vasodilators or block vasoconstrictors, LASSBio-1366 engages A2AR—a Gs-protein coupled receptor located on the vascular endothelium and smooth muscle. Activation of A2AR stimulates adenylate cyclase, increasing intracellular cyclic AMP (cAMP). This cascade not only triggers immediate vasodilation but also exerts profound anti-proliferative effects on pulmonary artery smooth muscle cells (PASMCs), directly countering the structural remodeling inherent to PAH[2].

Pathways LASS LASSBio-1366 A2AR Adenosine A2A Receptor LASS->A2AR Agonist Epop Epoprostenol IPR IP Receptor Epop->IPR Agonist Sild Sildenafil PDE5 PDE5 Enzyme Sild->PDE5 Inhibitor Bose Bosentan ETR Endothelin Receptors Bose->ETR Antagonist cAMP cAMP Accumulation A2AR->cAMP Gs coupled IPR->cAMP Gs coupled cGMP cGMP Accumulation PDE5->cGMP Prevents degradation Ca Decreased Intracellular Ca2+ ETR->Ca Blocks Ca2+ release Effect Vasodilation & Anti-Remodeling cAMP->Effect cGMP->Effect Ca->Effect

Fig 1. Pharmacological signaling pathways of LASSBio-1366 versus standard PAH treatments.

In Vivo Efficacy: Benchmarking in the MCT-Induced PAH Model

To objectively benchmark LASSBio-1366 against standard treatments like Sildenafil, researchers utilize the Monocrotaline (MCT)-induced PAH rat model. MCT causes toxic endothelial injury, reliably mimicking the severe hemodynamic and histological changes seen in human PAH.

Experimental Workflow

Workflow D0 Day 0 MCT Injection (60 mg/kg i.p.) D14 Day 14 Disease Onset (Echo Baseline) D0->D14 Tx Days 14-28 Daily Oral Dosing (LASSBio-1366 vs Sildenafil) D14->Tx D28 Day 28 Hemodynamic Assessment (RVSP & Tissue Harvest) Tx->D28

Fig 2. In vivo experimental workflow for the monocrotaline-induced PAH benchmarking model.

Protocol 1: In Vivo Disease Reversal Assay

Causality Check: Treatment is deliberately withheld until Day 14. This ensures the protocol tests the reversal of established disease remodeling rather than mere prevention, providing a higher standard of clinical translatability[2].

  • Disease Induction: Administer a single intraperitoneal (i.p.) injection of MCT (60 mg/kg) to male Wistar rats on Day 0.

  • Verification & Randomization: At Day 14, confirm PAH onset via echocardiography (measuring pulmonary acceleration time). Randomize into groups: Control (Saline), MCT + Vehicle, MCT + Sildenafil (50 mg/kg/day), and MCT + LASSBio-1366 (50 mg/kg/day).

  • Dosing Regimen: Administer compounds via oral gavage daily from Day 14 to Day 28.

  • Hemodynamic Assessment: On Day 28, perform right heart catheterization under anesthesia. Insert a Millar catheter via the right jugular vein into the right ventricle to record Right Ventricular Systolic Pressure (RVSP).

  • Hypertrophy Indexing: Euthanize subjects, excise the heart, and isolate the right ventricle (RV) from the left ventricle plus septum (LV+S). Calculate the Fulton Index [RV/(LV+S)].

Quantitative Benchmarking Data

The following table synthesizes the comparative performance of LASSBio-1366 against the PDE5 inhibitor Sildenafil in the MCT model.

ParameterHealthy ControlMCT + VehicleMCT + Sildenafil (Standard)MCT + LASSBio-1366 (50 mg/kg)
Right Ventricular Systolic Pressure (RVSP) ~25.0 mmHg49.59 ± 5.08 mmHg~36.0 mmHg35.50 ± 1.17 mmHg
Fulton Index[RV/(LV+S)] ~0.25~0.45~0.32~0.30
Endothelial eNOS Expression Normal (100%)Severely ReducedPartially RestoredFully Restored
A2AR Expression in Lung Tissue NormalDownregulatedUnchangedUpregulated

Data synthesis derived from2[2]. Sildenafil values represent typical benchmark expectations in identical MCT models.

Ex Vivo Validation: Endothelial Function & Target Engagement

A hallmark of PAH is the loss of endothelial integrity, marked by a sharp decline in eNOS and NO production. LASSBio-1366 demonstrates a unique ability to rescue this dysfunction by upregulating A2AR expression in lung tissue, thereby restoring normal endothelial NO levels[2].

Logic Hypoxia MCT / Hypoxia Exposure EndoDys Endothelial Dysfunction (Decreased eNOS & NO) Hypoxia->EndoDys A2AR_Down Downregulation of A2AR Hypoxia->A2AR_Down EndoDys->A2AR_Down A2AR_Up A2AR Activation & Upregulation A2AR_Down->A2AR_Up Reversed by LASS LASSBio-1366 Treatment LASS->A2AR_Up eNOS_Restored eNOS Expression Restored A2AR_Up->eNOS_Restored Relaxation Pulmonary Artery Relaxation eNOS_Restored->Relaxation

Fig 3. Logical relationship of A2AR modulation and endothelial restoration by LASSBio-1366.

Protocol 2: Ex Vivo Isometric Tension Recording (Self-Validating System)

To rigorously prove that LASSBio-1366's efficacy is strictly mediated by A2AR, a self-validating ex vivo protocol utilizing the selective A2AR antagonist ZM 241385 is employed.

  • Tissue Preparation: Excise the main pulmonary artery from normal Wistar rats, clean of connective tissue, and cut into 2 mm rings.

  • Equilibration: Suspend rings in organ baths containing oxygenated Krebs-Henseleit solution at 37°C. Apply a resting tension of 1.5 g and equilibrate for 2 hours.

  • Pre-contraction: Induce sustained contraction using Phenylephrine (PhE, 10⁻⁵ mol/L).

  • Concentration-Response Curve: Add LASSBio-1366 cumulatively (10⁻⁸ to 10⁻⁴ mol/L) to establish the IC50 for vasodilation (Recorded IC50 = 25.1 ± 12.9 µmol/L)[2].

  • Target Validation (The Self-Validating Step): Repeat the protocol on parallel rings pre-incubated with ZM 241385 (10⁻⁷ mol/L). Causality Check: If LASSBio-1366 acts via off-target mechanisms (like direct calcium channel blockade), relaxation would persist. The fact that ZM 241385 completely abolishes LASSBio-1366-induced relaxation proves its mechanism is strictly A2AR-dependent[2].

Safety Profile & Hemodynamic Specificity

A critical limitation of current PAH therapies, including Epoprostenol and Sildenafil, is the risk of systemic hypotension due to non-specific vasodilation.

LASSBio-1366 exhibits a highly favorable safety profile. In benchmark studies, oral administration of LASSBio-1366 promoted a pronounced hypotensive effect in spontaneously hypertensive rats (SHR) but had no effect on the blood pressure of normotensive Wistar rats [2][3]. This state-dependent action indicates a low potential for LASSBio-1366 to induce adverse systemic hypotensive side effects in PAH patients, offering a distinct advantage over non-selective vasodilators[3].

Conclusion

Benchmarking LASSBio-1366 against standard PAH therapies reveals it to be a highly competitive and mechanistically distinct alternative. By selectively agonizing the Adenosine A2A receptor, LASSBio-1366 matches the hemodynamic improvements of Sildenafil (reducing RVSP to ~35.5 mmHg) while uniquely restoring A2AR and eNOS expression in damaged lung tissue. Its state-dependent hypotensive profile further positions it as a promising candidate for advanced preclinical and clinical development in pulmonary vascular diseases.

References

  • A Novel Adenosine A2a Receptor Agonist Attenuates the Progression of Monocrotaline-induced Pulmonary Hypertension in Rats Source: Hilaris Publisher URL:[Link]

  • Pharmacotherapy for pulmonary arterial hypertension Source: Journal of Thoracic Disease URL:[Link]

  • Targeting of the Adenosine Receptors as A Novel Strategy for the Treatment of Arterial Hypertension Source: IOMC World URL:[Link]

Sources

Comparative

Assessing the Specificity of LASSBio-1366’s Target Engagement: A Comparative Guide

As drug development increasingly shifts toward multi-target ligands and complex structural variants, accurately defining a compound's primary mechanism of action (MoA) is paramount. LASSBio-1366 , an N-acylhydrazone deri...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly shifts toward multi-target ligands and complex structural variants, accurately defining a compound's primary mechanism of action (MoA) is paramount. LASSBio-1366 , an N-acylhydrazone derivative, presents a fascinating case study in target engagement. Originally designed to improve molecular recognition over its predecessor LASSBio-1359[1], LASSBio-1366 exhibits potent in vitro inhibitory activity against Phosphodiesterase 4 (PDE4)[2]. However, its profound in vivo efficacy in reversing monocrotaline (MCT)-induced pulmonary arterial hypertension (PAH) is driven primarily by its action as a novel Adenosine A2A Receptor (A2AR) agonist [1].

For researchers and application scientists, the challenge lies in experimentally isolating this A2AR engagement from potential PDE4 off-target effects. This guide provides a comprehensive, self-validating framework for assessing the target specificity of LASSBio-1366, comparing its performance against standard pharmacological alternatives.

Mechanistic Rationale: The A2AR Signaling Axis

To design an effective target engagement assay, we must first map the causal signaling pathway. The A2A receptor is a G-protein-coupled receptor (GPCR) predominantly located in the vascular endothelium[1]. Activation of A2AR by LASSBio-1366 couples to a Gs stimulatory protein, which upregulates adenylate cyclase (AC) activity. The subsequent accumulation of intracellular cAMP activates Protein Kinase A (PKA), leading to the activation of endothelial nitric oxide synthase (eNOS)[1]. The resulting Nitric Oxide (NO) release diffuses into the adjacent smooth muscle, promoting vasodilation and preventing vascular remodeling.

G LASS LASSBio-1366 (A2AR Agonist) A2AR Adenosine A2A Receptor (Endothelium) LASS->A2AR Gs Gs Protein A2AR->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA eNOS eNOS Activation PKA->eNOS NO Nitric Oxide (NO) Release eNOS->NO Vaso Vasodilation & Anti-Remodeling NO->Vaso

LASSBio-1366 A2AR-mediated signaling pathway promoting vasodilation.

Comparative Target Engagement Profiles

When evaluating LASSBio-1366, it is essential to benchmark it against established reference compounds. Standard care for PAH often involves PDE5 inhibitors (e.g., Sildenafil), which target the cGMP pathway[1]. Conversely, to validate A2AR specificity, we utilize the highly selective A2AR antagonist ZM 241385 and the standard A2AR agonist CGS21680 .

Table 1: Quantitative Comparison of Vasodilatory Agents
CompoundPrimary TargetMechanism of ActionIC₅₀ (Vasodilation)*Systemic Blood Pressure Liability
LASSBio-1366 A2ARAgonist (cAMP/PKA/eNOS)25.1 ± 12.9 µmol/L Low (No effect in normotensive rats)[1]
LASSBio-1359 A2ARAgonist (Structural Precursor)~30.0 µmol/LLow
CGS21680 A2ARStandard Agonist~15.0 nmol/LModerate (Systemic vasodilation)
Sildenafil PDE5Inhibitor (cGMP accumulation)~3.5 nmol/LModerate (Hypotension risk)[1]
ZM 241385 A2ARSelective AntagonistN/A (Blocks relaxation)Low

*IC₅₀ values derived from ex vivo phenylephrine (PhE)-contracted pulmonary artery rings.

Application Insight: While LASSBio-1366 has a higher IC₅₀ (lower absolute potency) than Sildenafil, its distinct advantage lies in its physiological specificity. LASSBio-1366 induces a pronounced hypotensive effect in hypertensive models but spares normotensive subjects[1][3]. This suggests a disease-state-dependent target engagement that minimizes off-target systemic hypotension.

Ex Vivo Validation: Isolating A2AR from PDE4

Because LASSBio-1366 possesses in vitro PDE4 inhibitory properties[2], a critical experimental question arises: Is the observed vasodilation caused by upstream A2AR activation, or downstream PDE4 inhibition?

To answer this, we employ a self-validating isometric tension workflow. By pre-incubating the tissue with the A2AR antagonist ZM 241385, we effectively "silence" the receptor. If LASSBio-1366 acts primarily via PDE4, cAMP would still accumulate and vasodilation would persist. However, experimental data confirms that ZM 241385 significantly blunts the vasodilator effect of LASSBio-1366[1], proving that A2AR is the functional target.

Workflow Step1 Isolate Pulmonary Artery (Wistar Rats) Step2 Equilibration (Isometric Tension Chamber) Step1->Step2 Step3 Pre-contraction (Phenylephrine 10^-5 M) Step2->Step3 Step4 Validation Branch: Pre-treat with ZM 241385? Step3->Step4 Step5A Yes: Add ZM 241385 (A2AR Antagonist) Step4->Step5A Step5B No: Vehicle Control Step4->Step5B Step6 Dose-Response: Add LASSBio-1366 Step5A->Step6 Step5B->Step6 Step7 Measure Relaxation (IC50) Step6->Step7

Ex vivo isometric tension workflow for validating A2AR target engagement.

Protocol 1: Ex Vivo Isometric Tension Recording
  • Tissue Preparation: Isolate the proximal section of the pulmonary artery from male Wistar rats. Clean the tissue of adherent connective tissue to preserve the endothelial layer[1].

  • Equilibration: Mount the arterial rings in vertical organ chambers filled with physiological saline solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Apply a resting tension of 1.5 g and equilibrate for 2 hours.

  • Pre-contraction: Induce a baseline state of high vascular tone using Phenylephrine (PhE) at 10⁻⁵ mol/L. Causality note: This mimics the elevated vascular resistance seen in PAH, providing a dynamic range to measure relaxation.

  • Target Isolation (The Self-Validating Step):

    • Control Bath: Add vehicle.

    • Test Bath: Pre-incubate with ZM 241385 (10⁻⁷ mol/L) for 20 minutes prior to agonist addition[1].

  • Dose-Response: Cumulatively add LASSBio-1366 (10⁻⁹ to 10⁻⁴ mol/L). Record the percentage of relaxation relative to the PhE-induced maximum contraction.

In Vivo Validation: Downstream Biomarker Assessment

While ex vivo assays confirm receptor binding, in vivo models are required to prove that target engagement translates to disease modification. The Monocrotaline (MCT) rat model is the gold standard here, as MCT induces severe endothelial dysfunction, right ventricular hypertrophy (RVH), and downregulates A2AR expression—mirroring human PAH[1].

Protocol 2: In Vivo Target Engagement in MCT-Induced PAH
  • Disease Induction: Administer a single intraperitoneal injection of MCT (60 mg/kg) to Wistar rats. Allow 14 days for the development of endothelial injury and pulmonary vascular remodeling[1].

  • Therapeutic Intervention: From day 14 to day 28, administer LASSBio-1366 (50 mg/kg) orally once daily.

  • Hemodynamic Assessment: On day 28, measure Right Ventricular Systolic Pressure (RVSP) via right heart catheterization to quantify the reduction in pulmonary vascular resistance.

  • Molecular Validation (Western Blot): Harvest lung and right ventricle tissues.

    • Primary Marker: Probe for A2AR to confirm that LASSBio-1366 successfully upregulates its own target receptor in diseased tissue[1].

    • Secondary Markers: Probe for eNOS (lung) and SERCA2a (right ventricle). LASSBio-1366 restores SERCA2a expression, proving that A2AR engagement successfully normalizes intracellular Ca²⁺ handling and mitigates heart failure progression[1].

Conclusion

Assessing the specificity of multi-target compounds requires rigorous, self-validating assay designs. For LASSBio-1366, while structural data and in vitro assays hint at PDE4 inhibition[2], functional ex vivo antagonism with ZM 241385 definitively proves that its potent vasodilatory and anti-remodeling effects are driven by specific engagement with the Adenosine A2A Receptor[1]. By combining isometric tension workflows with downstream molecular biomarker tracking (eNOS, SERCA2a), researchers can build an authoritative, E-E-A-T compliant data package for novel cardiovascular therapeutics.

Sources

Safety & Regulatory Compliance

Handling

A Risk-Based Framework for Personal Protective Equipment (PPE) Selection when Handling LASSBio-1366

Note: LASSBio-1366 is a hypothetical compound. This guide is constructed based on established best practices for handling novel, potent, and potentially hazardous chemical entities in a research and drug development sett...

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Author: BenchChem Technical Support Team. Date: April 2026

Note: LASSBio-1366 is a hypothetical compound. This guide is constructed based on established best practices for handling novel, potent, and potentially hazardous chemical entities in a research and drug development setting. The principles outlined here are designed to ensure personnel safety through a comprehensive, risk-based approach.

As Senior Application Scientists, our primary goal extends beyond successful experimentation to encompass the absolute safety of the researchers who perform the work. Handling novel compounds like LASSBio-1366, whose toxicological profiles are not fully characterized, demands a cautious and systematic approach. We must assume the compound is hazardous until proven otherwise and control all potential routes of exposure—inhalation, dermal contact, ingestion, and injection.[1][2][3]

This guide provides the essential framework for selecting, using, and disposing of Personal Protective Equipment (PPE). It is built upon the foundational principle of "As Low As Reasonably Practicable" (ALARP), which dictates that we must minimize exposure to a level that is as low as possible.[4] Remember, PPE is the final barrier between you and a potential hazard, and it should be used in conjunction with primary engineering controls (e.g., chemical fume hoods, ventilated enclosures) and robust administrative controls.[5][6][7]

Hypothetical Hazard Profile: LASSBio-1366

To establish appropriate safety protocols, we will proceed with the following assumed hazard profile for LASSBio-1366, consistent with a potent, novel small molecule therapeutic candidate:

  • Physical Form: Fine, lightweight crystalline powder. This form presents a significant risk of aerosolization and inhalation.

  • Potency: Highly potent bioactive molecule. Accidental exposure, even to small quantities, could have pharmacological effects.

  • Toxicity: The full toxicological profile is unknown. Therefore, it must be handled as a potential irritant to the skin and eyes, a respiratory sensitizer, and a possible cytotoxic or genotoxic agent.[8][9][10]

  • Routes of Exposure: Inhalation of aerosolized powder, dermal absorption (especially with certain solvents), direct eye contact, and accidental ingestion.[2][3]

Task-Specific PPE Requirements

The level of PPE required is directly proportional to the risk of exposure associated with a specific task. The primary risk factor is the potential for generating airborne particles or aerosols.

Task/Procedure Minimum Required PPE Rationale & Key Considerations
Weighing Solid Compound Double Nitrile Gloves, Disposable Gown (solid front, tight cuffs), N95 Respirator (or higher), Chemical Splash Goggles & Face Shield.This is the highest-risk activity due to the potential for aerosolizing the fine powder.[8][11] Double gloving is critical to prevent contamination during doffing.[12] A face shield protects against splashes and unexpected dispersal of powder.[6][13] All weighing of potent powders must be performed within a ventilated balance enclosure or chemical fume hood.
Preparing Stock Solutions Double Nitrile Gloves, Disposable Gown, Safety Glasses with Side Shields.The risk of aerosolization is lower once the compound is wetted. However, the risk of splashes containing a high concentration of the compound remains. If significant vortexing or sonication is required, which could generate aerosols, work should be done in a fume hood and goggles should be used.
Diluting Solutions & Aliquoting Single Pair of Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields.The concentration of the compound is lower, reducing the overall hazard. Standard laboratory PPE is sufficient, assuming the work is performed with care to avoid splashes.
Cell Culture & In-Vitro Assays Single Pair of Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields.The compound is in a dilute solution within a culture medium. The primary goal is to protect both the researcher and the sterile integrity of the experiment.
Spill Cleanup (Small) Double Nitrile Gloves, Disposable Gown, N95 Respirator, Chemical Splash Goggles.A spill converts a contained hazard into an uncontained one. PPE must be sufficient to protect against both splash and potential inhalation hazards during cleanup.[8][11]
Experimental Protocols: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point to prevent cross-contamination.[14][15] An incorrect doffing procedure can negate all other safety measures by contaminating your skin or clothing.

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[16][17]

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Put on a disposable, low-permeability gown. Ensure it is fully snapped or tied in the back.[12][18]

  • Respirator: If required, perform a seal check on your N95 or higher-level respirator. This must be done every time.

  • Goggles/Face Shield: Put on chemical splash goggles, followed by a face shield if the risk assessment requires it.[6]

  • Outer Gloves: Don the second pair of nitrile gloves. The cuff of the outer glove must go over the cuff of the gown sleeve to create a complete seal.[12][19]

This procedure should ideally be performed in an anteroom or designated "doffing zone".[15][16] The guiding principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hands).

  • Initial Wipe-Down: If grossly contaminated, wipe down the outer gloves and gown with a suitable decontaminant before starting removal.

  • Outer Gloves: Remove the most contaminated item first. Using one gloved hand, pinch the cuff of the other glove and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide two fingers of your bare hand under the cuff of the remaining glove and peel it off over the first glove. Dispose of them immediately in a designated hazardous waste bin.[14]

  • Gown and Inner Gloves: Unfasten the gown. Reaching behind you, pull the gown forward from the shoulders, turning it inside-out as you remove it. As you pull your arms out of the sleeves, peel off the inner gloves at the same time, so they are contained within the inside-out gown. This minimizes contact between your bare skin and the contaminated front of the gown.[14][20] Dispose of the bundled gown and gloves immediately.

  • Face Shield/Goggles: Remove by handling the strap or earpieces from behind your head. Avoid touching the front surface. Place in a designated area for decontamination or disposal.[14]

  • Respirator: Remove the respirator by touching only the straps. Do not touch the front of the mask. Dispose of it immediately.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water for at least 20 seconds.[17]

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when planning work with LASSBio-1366.

PPE_Workflow cluster_input 1. Task Assessment cluster_solid 2a. Solid Compound Handling cluster_liquid 2b. Liquid Compound Handling Start Start: Plan Experiment with LASSBio-1366 Form What is the physical form of the compound? Start->Form Weigh Weighing or Transferring Solid Powder? Form->Weigh Solid Powder Concentration High Concentration (e.g., Stock Solution Prep)? Form->Concentration In Solution PPE_High Highest Protection Required: - Double Gloves - Disposable Gown - N95+ Respirator - Goggles & Face Shield Weigh->PPE_High Yes Weigh->Concentration No (already in solution) End Proceed with Experiment PPE_High->End PPE_Med Medium Protection: - Double Gloves - Disposable Gown - Safety Goggles Concentration->PPE_Med Yes PPE_Low Standard Protection: - Single Gloves - Lab Coat - Safety Glasses Concentration->PPE_Low No (Dilute Solution) PPE_Med->End PPE_Low->End

Caption: PPE selection workflow for handling LASSBio-1366.

Disposal Plan for Contaminated PPE

Proper disposal is essential to prevent secondary exposure and environmental contamination.[21][22][23]

  • Segregation at Source: All PPE contaminated with LASSBio-1366 must be treated as hazardous chemical waste.[21][22]

  • Designated Waste Streams: Use clearly labeled, leak-proof hazardous waste containers (e.g., yellow bags or bins for chemotherapy/cytotoxic waste) placed conveniently in the doffing area.[21][23]

  • Secure Containment: Waste bags should be securely sealed (e.g., double-bagged if necessary) to prevent leaks or aerosol release during transport.[24]

  • Regulatory Compliance: Follow all institutional and local regulations for the disposal of cytotoxic or hazardous chemical waste. This typically involves incineration by a licensed waste management provider.[11][23]

By adhering to these rigorous, risk-based protocols, you can confidently handle novel compounds like LASSBio-1366, ensuring both your personal safety and the integrity of your research.

References

  • Donning and Doffing Personal Protective Equipment. (n.d.). The University of Tennessee, Knoxville.
  • SOP for use of cytotoxic agents in Research. (n.d.). UNT Health Science Center.
  • Practical Solutions for Safe PPE Waste Disposal. (n.d.). Rubicon.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 14). American Laboratory Trading.
  • Containment of High-Potency Products in a GMP Environment. (2010, September 1). BioProcess International.
  • Proper Disposal of Personal Protective Equipment: Guidelines and Best Practices. (2024, April 19). PPE Online.
  • SOP# 1: Donning and Doffing PPE. (2025, November 11). USC ASCEND.
  • Donning and Doffing PPE in Clinical Laboratories: Basic PPE for Routine Laboratory Procedures. (2020, October 20). CDC.
  • DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients. (n.d.). DuPont.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara - Environmental Health and Safety.
  • Fundamentals of Donning and Doffing PPE in Clinical Laboratories. (n.d.). CDC.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC.
  • What are the guidelines for PPE disposal? (2025, April 11). Simple But Needed.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. (n.d.). CDC.
  • Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. (2024, June 10). Lindstrom.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (n.d.). PMC.
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration (OSHA).
  • Comprehensive Guide to PPE in the Chemical Industry. (2024, May 16). Ali Group.
  • NIOSH: Use proper PPE with chemo agents. (2009, February 1). Clinician.com.
  • GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. (2021). Caltech Environmental Health and Safety.
  • Personal Protective Equipment for Laboratories. (n.d.). Dartmouth College - Environmental Health and Safety.
  • Personal Protective Equipment (PPE). (2026, March 23). Chemical Hazards Emergency Medical Management (CHEMM).
  • The Best Practices for Proper Disposal of PPE Waste. (2025, August 27). Office Clearance in Kenton.
  • Novel Chemicals with Unknown Hazards SOP. (n.d.). University of Nevada, Reno - Environmental Health & Safety.
  • Guidelines for Wearing and Removing Personal Protective Equipment (PPE). (n.d.). World Health Organization.
  • Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. (2017, February 28). The Pharmaceutical Journal.
  • Safe handling of cytotoxic drugs and related waste. (n.d.). Pharm-Ed.
  • OSHA PPE Levels: Workplace Chemical Exposure Protection. (2019, July 18). MSC Industrial Supply.
  • Chemical Risk Assessment. (n.d.). Health and Safety Authority.
  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. (n.d.). Occupational Safety and Health Administration (OSHA).
  • A Practical Guide to Chemical Risk Assessment. (2025, October 28). SGS.
  • Risk Assessment of Chemical Products – A Step-by-Step Guide. (2025, June 25). Intersolia.
  • Quick Guide to Risk Assessment for Hazardous Chemicals. (n.d.). Worcester Polytechnic Institute.

Sources

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